5-Bromo-1-ethyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZVSDFWQIXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402685 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195253-49-7 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-1-ethyl-1H-indole from 5-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1-ethyl-1H-indole, a valuable intermediate in the development of various biologically active compounds. This document details the chemical principles, experimental protocols, and characterization data for this synthetic transformation, tailored for professionals in the fields of medicinal chemistry and drug discovery.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring, particularly at the N1-position, is a common strategy to modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. The N-ethylation of 5-bromoindole yields this compound, a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. The presence of the bromine atom at the 5-position provides a convenient handle for further functionalization through various cross-coupling reactions.
Reaction Principle and Signaling Pathway
The synthesis of this compound from 5-bromoindole is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The reaction proceeds via the deprotonation of the indole nitrogen by a strong base, generating a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired N-ethylated product.
The general transformation is depicted in the following signaling pathway diagram:
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the N-alkylation of indoles.[1]
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92 | White to light brown powder or chunks |
| This compound | C₁₀H₁₀BrN | 224.10 | Not available | Not available |
Table 2: Spectroscopic Data for 5-Bromoindole
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.1 (br s, 1H) | N-H |
| 7.76 (d, 1H) | H-4 |
| 7.25 (t, 1H) | H-2 |
| 7.20 (dd, 1H) | H-6 |
| 7.15 (d, 1H) | H-7 |
| 6.47 (t, 1H) | H-3 |
Experimental Workflow
The logical flow of the synthesis and purification process is illustrated in the following diagram:
Conclusion
The N-ethylation of 5-bromoindole provides an efficient route to this compound, a key intermediate for further synthetic elaborations in drug discovery programs. The described protocol, utilizing sodium hydride as a base in DMF, represents a standard and reliable method for this transformation. Careful control of reaction conditions and thorough purification are essential to obtain the desired product in high purity. Further characterization of the final product using modern analytical techniques is crucial for confirming its identity and purity.
References
Technical Guide: N-Alkylation of 5-Bromoindole to 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the N-alkylation of 5-bromoindole, with a specific focus on the synthesis of 5-Bromo-1-ethyl-1H-indole. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this important chemical intermediate.
Introduction
The N-alkylation of indoles is a fundamental transformation in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and modification at the N1-position can significantly influence a molecule's pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. 5-Bromoindole serves as a versatile starting material, with the bromine atom providing a handle for further functionalization, often through cross-coupling reactions. The synthesis of this compound is a key step in the elaboration of more complex molecules for various therapeutic targets.
Reaction Principle
The N-alkylation of 5-bromoindole proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in two key steps:
-
Deprotonation: A suitable base is used to abstract the acidic proton from the nitrogen atom of the indole ring, generating a highly nucleophilic indolide anion.
-
Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the N-C bond and yield the desired this compound.
The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the desired product. Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. The following procedure is a representative example based on common N-alkylation methodologies for indoles.
Materials and Reagents
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 5-bromoindole completely. The typical concentration ranges from 0.1 to 0.5 M.
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
Alkylation:
-
Slowly add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkylating agents, gentle heating may be required.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the N-alkylation of 5-bromoindole with different alkylating agents for comparative purposes.
| Parameter | N-Ethylation (Representative) | N-Methylation | N-Benzylation |
| Starting Material | 5-Bromoindole (1.0 eq) | 5-Bromoindole (1.0 eq) | 5-Bromoindole (1.0 eq) |
| Alkylating Agent | Ethyl iodide (1.1-1.5 eq) | Methyl iodide (1.5 eq) | Benzyl bromide (1.1 eq) |
| Base | Sodium Hydride (1.1-1.2 eq) | Potassium Hydroxide (3.0 eq) | Sodium Hydride (1.2 eq) |
| Solvent | Anhydrous DMF | Dimethyl Sulfoxide (DMSO) | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours | 1-3 hours | 2-12 hours |
| Yield | Not explicitly found in searches | Not explicitly found in searches | Not explicitly found in searches |
Note: Specific yield data for the N-ethylation of 5-bromoindole was not found in the provided search results. The reaction conditions are based on general N-alkylation protocols for indoles.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the N-alkylation of 5-bromoindole.
Caption: General reaction pathway for the N-alkylation of 5-bromoindole.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis of 5-Bromoindoles: A Technical Guide for Researchers
An In-depth Guide to the Spectroscopic Data of 5-Bromo-1H-indole with Predicted Analysis for 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and quality control. However, a comprehensive search of available scientific literature and databases reveals a lack of experimentally determined spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for this compound.
This guide provides a detailed overview of the experimentally determined spectroscopic data for the closely related and well-characterized parent compound, 5-Bromo-1H-indole . Furthermore, it offers a predictive analysis of the spectroscopic characteristics of this compound, based on established principles of organic spectroscopy. This information is intended to serve as a valuable resource for researchers working with this and similar compounds.
Spectroscopic Data of 5-Bromo-1H-indole
The spectroscopic data for 5-Bromo-1H-indole is well-documented and serves as a foundational reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data of 5-Bromo-1H-indole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.1 | br s | - |
| H-4 | 7.76 | d | 1.8 |
| H-7 | 7.27 | d | 8.5 |
| H-6 | 7.16 | dd | 8.6, 2.0 |
| H-2 | 7.01 | s | - |
| H-3 | 6.47 | t | 3.1 |
¹³C NMR (Carbon-13 NMR) Data of 5-Bromo-1H-indole
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | 134.7 |
| C-3a | 129.6 |
| C-2 | 125.0 |
| C-4 | 123.1 |
| C-6 | 122.2 |
| C-3 | 118.5 |
| C-5 | 112.0 |
| C-7 | 111.7 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-1H-indole exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3400 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| C-N | Stretching | ~1350-1250 |
| C-Br | Stretching | ~600-500 |
Mass Spectrometry (MS)
Mass spectrometry of 5-Bromo-1H-indole provides information about its molecular weight and fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | m/z (mass-to-charge ratio) | Relative Intensity |
| [M]⁺ | 195/197 | High (Molecular ion peak) |
| [M-HCN]⁺ | 168/170 | Moderate |
| [M-Br]⁺ | 116 | Moderate |
Predicted Spectroscopic Data for this compound
The addition of an ethyl group at the N-1 position of the indole ring is expected to induce predictable shifts in the spectroscopic data.
Predicted ¹H NMR Spectral Changes
-
Disappearance of the N-H proton signal: The broad singlet around 8.1 ppm will be absent.
-
Appearance of ethyl group signals:
-
A quartet (CH₂) is expected in the range of 4.1-4.3 ppm, deshielded by the adjacent nitrogen atom.
-
A triplet (CH₃) is expected in the range of 1.4-1.6 ppm.
-
-
Shifts in aromatic protons: The chemical shifts of the aromatic protons, particularly H-2 and H-7, are likely to experience slight downfield or upfield shifts due to the electronic effect of the N-ethyl group.
Predicted ¹³C NMR Spectral Changes
-
Appearance of ethyl group signals:
-
A signal for the N-CH₂ carbon is expected around 40-45 ppm.
-
A signal for the -CH₃ carbon is expected around 14-16 ppm.
-
-
Shifts in indole ring carbons: The chemical shifts of the indole ring carbons, especially C-2 and C-7a, will be affected by the N-alkylation.
Predicted IR Spectral Changes
-
Disappearance of the N-H stretching band: The characteristic N-H stretch around 3400 cm⁻¹ will be absent.
-
Appearance of C-H stretching bands for the ethyl group: Aliphatic C-H stretching vibrations will appear in the 2980-2850 cm⁻¹ region.
Predicted Mass Spectrum
The molecular weight of this compound is 224.09 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 223/225, reflecting the isotopic distribution of bromine. Common fragmentation pathways would likely involve the loss of the ethyl group or components thereof. PubChemLite provides predicted m/z values for various adducts of this compound, including [M+H]⁺ at 224.00694 and [M+Na]⁺ at 245.98888.
Experimental Protocols
While specific protocols for this compound are not available, the following general methodologies are standard for the spectroscopic analysis of indole derivatives.
General NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse program is used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is commonly employed. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.
General IR Spectroscopy Protocol
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
-
KBr Pellet Method: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin pellet, which is then analyzed.
General Mass Spectrometry Protocol
-
Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph, and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): This soft ionization technique is suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Visualization of Spectroscopic Analysis Workflow
The logical flow of acquiring and interpreting spectroscopic data for a compound like this compound can be visualized as follows:
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
While experimental data for this compound is not currently available in the public domain, the comprehensive spectroscopic data of the parent compound, 5-Bromo-1H-indole, provides a robust foundation for predicting its spectral characteristics. The expected changes in NMR, IR, and MS data upon N-ethylation are well-understood within the principles of organic spectroscopy. This guide, therefore, serves as a practical tool for researchers in the synthesis and characterization of this and related indole derivatives, facilitating structural confirmation and purity assessment in the absence of direct experimental references.
Physical and chemical properties of 5-Bromo-1-ethyl-1H-indole
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and discusses its reactivity and potential biological significance.
Physicochemical Properties
This compound is a derivative of indole, featuring a bromine atom at the 5-position and an ethyl group attached to the indole nitrogen. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its constituent parts and data from closely related compounds.
Table 1: Core Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-1H-indole | 5-Bromo-1-methyl-1H-indole |
| Molecular Formula | C₁₀H₁₀BrN[1] | C₈H₆BrN[2][3] | C₉H₈BrN[4] |
| Molecular Weight | 224.09 g/mol [1] | 196.04 g/mol [2][3][5] | 210.07 g/mol [4] |
| Appearance | Not specified; likely a solid | White to off-white crystalline powder[5][6] | Not specified |
| Melting Point | Not specified | 90-92 °C[5] | Not specified |
| Boiling Point | Not specified | 228.5°C (estimate)[5] | Not specified |
| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water (126 mg/L, calculated)[5][6] | Not specified |
Spectral Data
Table 2: Spectral Data for 5-Bromo-1H-indole
| Technique | Data |
| ¹H NMR | Spectral data is available, providing information on the proton environments in the molecule.[7] |
| ¹³C NMR | Spectral data is available, detailing the carbon framework.[8] |
| Mass Spectrometry | The NIST WebBook provides the mass spectrum for indole, showing characteristic fragmentation patterns.[9] For 5-bromoindole, the mass spectrum would show major peaks at m/z 195 and 197 due to the bromine isotopes.[3] |
| IR Spectroscopy | IR spectra are available for 5-Bromoindole, which would show characteristic peaks for N-H stretching, C-H stretching, and C=C stretching of the aromatic rings.[3][10] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of 5-Bromo-1H-indole.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: N-Alkylation of 5-Bromo-1H-indole
This protocol is a generalized procedure based on standard N-alkylation methods for indoles.
-
Preparation: To a solution of 5-Bromo-1H-indole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.1-1.5 eq) portion-wise at 0 °C. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen.
-
Addition of Alkylating Agent: Add the ethylating agent (1.1-1.5 eq), such as ethyl iodide or diethyl sulfate, dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is influenced by the indole nucleus, the electron-withdrawing bromine atom, and the N-ethyl group.
-
Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the bromine at C5 deactivates the benzene ring towards further electrophilic substitution.[11]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for further functionalization and the synthesis of more complex molecules.
-
N-H Acidity: The N-H proton of the parent 5-bromoindole is acidic and can be removed by a base, which is the principle behind its N-alkylation. The electron-withdrawing bromine atom increases the acidity of the N-H bond compared to unsubstituted indole.[11]
Caption: Key reactivity sites on the this compound molecule.
Biological Activity and Applications
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[12] The introduction of a bromine atom can enhance the biological activity of natural compounds.[13]
-
Anticancer and Antiproliferative Effects: Various derivatives of 5-bromoindole have been investigated for their anticancer properties. For instance, 5-bromobrassinin has shown efficacy in suppressing tumor growth.[13] Some indole-based compounds act as inhibitors of key signaling pathways in cancer cells, such as the PI3K signaling pathway.[13] A related compound, 3-Bromo-1-ethyl-1H-indole, has been identified as a potent anticancer agent.[14]
-
Enzyme Inhibition: Derivatives of 5-bromoindole have been designed as inhibitors of enzymes like glutathione S-transferase isozymes, which are involved in drug resistance in cancer cells.[14]
-
Antibacterial Agents: 5-bromoindole-2-carboxamides have been synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria.[15]
-
Drug Development Intermediate: this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the C-Br bond allows for the introduction of various substituents to explore structure-activity relationships.
While there is no specific signaling pathway directly attributed to this compound in the provided search results, its derivatives are known to modulate pathways like the PI3K pathway.
Caption: Logical relationships of 5-bromoindole derivatives' biological effects.
Safety and Handling
References
- 1. PubChemLite - this compound (C10H10BrN) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-methyl-1H-indole | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Indole [webbook.nist.gov]
- 10. 5-Bromoindole(10075-50-0) IR Spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. rjpn.org [rjpn.org]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1-ethyl-1H-indole, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data for this molecule in publicly accessible literature, this document focuses on delivering an estimated solubility profile based on closely related analogs. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of its solubility in various common organic solvents, adhering to established methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical procedures necessary for handling and utilizing this compound in a laboratory setting.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom at the 5-position and an ethyl group on the indole nitrogen significantly modulates the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is paramount for a wide range of applications, including reaction condition optimization, purification strategy development, formulation design, and the execution of biological screening assays.
Estimated Solubility Profile
It is also known that 5-Bromo-1H-indole-2-carboxylic acid is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. While the ethyl substitution in this compound will alter its properties compared to the carboxylic acid derivative, good solubility in these types of solvents is still anticipated.
The following table summarizes the available quantitative and qualitative solubility data for the closely related compound, 5-Bromoindole. This information should be used as a guideline and for estimation purposes only.
Data Presentation: Solubility of 5-Bromoindole
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | 126 mg/L (calculated) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | [2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Diethyl Ether | Non-Polar | Soluble | [2] |
| Chloroform | Non-Polar | Soluble | [2] |
Disclaimer: The data presented in this table is for 5-Bromoindole, not this compound. This information is provided as an estimation and should not be substituted for experimental determination.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of several key factors related to both the solute and the solvent, as well as the experimental conditions.
-
Solute Properties: The crystalline structure of the solid-state compound plays a significant role. A more stable crystal lattice requires more energy to break, leading to lower solubility. The presence of the bromine atom and the ethyl group influences the overall polarity and lipophilicity of the molecule.
-
Solvent Properties: The principle of "like dissolves like" is central. Polar solvents will better solvate polar molecules, and non-polar solvents will better solvate non-polar molecules. The ability of a solvent to engage in hydrogen bonding can also impact solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
pH: For ionizable compounds, the pH of the solvent system can dramatically affect solubility. However, for this compound, which is not readily ionizable, pH is expected to have a minimal effect on its solubility in organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following is a detailed, generalized protocol that can be adapted for this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution and crystallization rates have reached equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC. This involves creating a calibration curve with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Conclusion
While direct, experimentally determined solubility data for this compound remains elusive in the current body of scientific literature, this technical guide provides a robust framework for its estimation and experimental determination. By leveraging the data from the closely related analog, 5-Bromoindole, and adhering to the detailed shake-flask protocol, researchers can confidently and accurately ascertain the solubility of this compound in a variety of common organic solvents. This critical physicochemical parameter will undoubtedly facilitate its effective use in synthetic chemistry, drug discovery, and materials science applications.
References
Biological Activity Screening of Novel 5-Bromo-1-ethyl-1H-indole Derivatives: A Technical Guide
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Chemical modification of the indole ring, such as the introduction of a bromine atom at the 5-position and an ethyl group at the 1-position, can significantly modulate its physicochemical properties and enhance its biological efficacy. This technical guide provides an in-depth overview of the screening protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of novel 5-Bromo-1-ethyl-1H-indole derivatives. It includes detailed experimental methodologies, structured data from related compounds, and visualizations of key workflows and signaling pathways to support researchers in the field of drug discovery and development.
Anticancer Activity Screening
Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[2][3][4] The screening process is crucial for identifying lead compounds with potent and selective cytotoxic effects.
Data on Anticancer Activity of 5-Bromoindole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives, structurally related to the core topic, against various cancer cell lines. This data serves as a benchmark for evaluating novel analogs.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-benzyl-5-bromoindolin-2-one | 7c (4-chlorophenylthiazole) | MCF-7 (Breast) | 7.17 ± 0.94 | [4] |
| 7d (4-bromophenylthiazole) | MCF-7 (Breast) | 2.93 ± 0.47 | [4] | |
| 5-bromoindole-2-carboxamide | 7a | E. coli | 0.35 µg/mL | [5][6] |
| 7b | E. coli | 0.40 µg/mL | [5][6] | |
| 7c | E. coli | 0.50 µg/mL | [5][6] | |
| 3-bromo-1-ethyl-1H-indole (BEI) | BEI | H1975 (Lung) | 8.107 | [7] |
Note: Data for various 5-bromo-indole scaffolds are presented to illustrate the potential of this chemical class. The activity of each novel derivative must be determined empirically.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[2][10]
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[11][12] During this period, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][12] A reference wavelength of 630 nm or 650 nm can be used to correct for background absorbance.[11]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations: Anticancer Screening Workflow and Signaling
Antimicrobial Activity Screening
Indole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The 5-bromo substitution can enhance lipophilicity, potentially improving cell wall penetration and overall efficacy. Screening for antimicrobial activity is essential to determine the spectrum and potency of new compounds.
Data on Antimicrobial Activity of 5-Bromoindole Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for 5-bromoindole-2-carboxamides, demonstrating their efficacy against pathogenic Gram-negative bacteria.
| Compound ID | K. pneumoniae (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. Typhi (MIC µg/mL) | Reference |
| 7a | 1.25 | 0.35 | 0.45 | 0.65 | [6] |
| 7b | 0.95 | 0.40 | 0.55 | 0.75 | [6] |
| 7c | 1.15 | 0.50 | 0.65 | 0.80 | [6] |
| Gentamicin | 0.80 | 0.75 | 0.90 | 1.05 | [6] |
| Ciprofloxacin | 1.00 | 1.10 | 1.25 | 1.15 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
-
Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate. Suspend the colonies in a sterile saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The typical concentration range tested is from 0.06 to 128 µg/mL.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-24 hours under appropriate atmospheric conditions.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17] The results can be confirmed by reading the absorbance on a plate reader.
Visualization: Antimicrobial Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. protocols.io [protocols.io]
- 14. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. myadlm.org [myadlm.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rising Potential of 5-Bromo-1-ethyl-1H-indole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its halogenated derivatives, 5-Bromo-1-ethyl-1H-indole has emerged as a promising core structure for the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 1-position significantly influences the molecule's physicochemical properties, leading to a diverse range of pharmacological activities. This document consolidates current research, presenting quantitative data on anticancer and antimicrobial activities, detailed experimental protocols for key synthetic and biological procedures, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Introduction
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological importance. The functionalization of the indole ring at various positions has been a highly successful strategy in the discovery of new drugs. The introduction of a bromine atom can enhance a molecule's lipophilicity and metabolic stability, and in some cases, its binding affinity to biological targets. The N-alkylation of the indole nitrogen, specifically with an ethyl group, can further modulate its pharmacokinetic and pharmacodynamic properties.
This guide focuses on the this compound core, a scaffold that has demonstrated considerable potential in various therapeutic areas, most notably as an anticancer and antimicrobial agent. We will explore the synthetic routes to this core structure, delve into its mechanism of action, and present a comprehensive overview of its biological evaluation.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-alkylation of 5-bromoindole. This reaction typically involves the deprotonation of the indole nitrogen followed by reaction with an ethylating agent.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from indole.
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-1-ethyl-1H-indole
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals. The functionalization of this privileged structure is crucial for the development of novel therapeutic agents. 5-Bromo-1-ethyl-1H-indole serves as a versatile building block, with the carbon-bromine (C-Br) bond at the C5 position providing a reactive handle for a wide array of synthetic transformations. This guide explores the reactivity of this C-Br bond, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds. We provide a comprehensive overview of key reactions, detailed experimental protocols, comparative quantitative data, and visual diagrams of reaction pathways and workflows to empower researchers in their synthetic endeavors.
The Nature of the C-Br Bond in this compound
The reactivity of the C-Br bond in this compound is primarily dictated by its bond dissociation energy and the electronic nature of the indole ring. In palladium-catalyzed cross-coupling reactions, the crucial initial step is the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity trend for aryl halides in this step is C-I > C-Br > C-Cl > C-F, which corresponds to the decreasing strength of the carbon-halogen bond.[1]
Consequently, the C-Br bond in this compound is more reactive than the corresponding C-Cl bond, generally allowing for milder reaction conditions, shorter reaction times, and lower catalyst loadings.[1] While less reactive than the analogous C-I bond, the C-Br bond offers a good balance of reactivity and stability, making 5-bromoindoles cost-effective and highly valuable intermediates in synthesis.[1][2] The presence of the ethyl group on the indole nitrogen (N1) prevents potential side reactions associated with the acidic N-H proton, such as deprotonation by the base, which can lead to reductive debromination.[3]
Key Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C5 position is an excellent substrate for numerous palladium-catalyzed reactions, enabling the introduction of diverse functional groups.[4]
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester.[5] This reaction is widely used to synthesize biaryl structures, which are common in pharmaceutical compounds.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling [3][6]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to the vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for several minutes.
-
Reaction: Heat the mixture to 80–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction: Synthesis of 5-Vinylindoles
The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, providing access to substituted vinylindoles.[7] This transformation is typically carried out in the presence of a palladium catalyst and a base.
Caption: Experimental workflow for the Heck reaction.
Detailed Experimental Protocol: Heck Reaction (Microwave-Assisted) [8]
-
Reaction Setup: To a microwave reaction vial, add this compound (0.1 mmol), sodium carbonate (Na₂CO₃) (0.4 mmol), sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%), and SPhos (15 mol%).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Reagent Addition: Add a 1:1 mixture of acetonitrile and water (1 mL total), followed by the alkene (e.g., styrene, 0.15 mmol).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 15–30 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[9] This reaction requires a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.[10]
Detailed Experimental Protocol: Sonogashira Coupling [10]
-
Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Solvent and Base: Add an anhydrous solvent such as DMF or THF (5 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 60-80 °C for 4–24 hours, monitoring by TLC.
-
Work-up: Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the 5-alkynylindole.
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine.[11] This reaction has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination [12]
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like BINAP or Xantphos (4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100–110 °C with vigorous stirring for 12–24 hours, or until completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions on 5-bromoindole substrates. While specific data for the 1-ethyl derivative is limited, these conditions serve as an excellent starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 4-6 | High |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 | 2-4 | >90[13][14] |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 | 2 | ~85[13][14] |
Table 2: Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4.0) | MeCN/H₂O | 150 (µW) | 15-30 min | Good to High[8] |
| Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | Moderate |
Table 3: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | High[10] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12-24 | High[10] |
| (TMS)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12 | Good[10] |
Table 4: Buchwald-Hartwig Amination Conditions
| Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | High[12] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | Good |
Reaction Mechanisms and Pathways
The palladium-catalyzed cross-coupling reactions discussed proceed through a common catalytic cycle, illustrated below.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation / Migratory Insertion:
-
In Suzuki and Sonogashira reactions, the coupling partner (organoboron or organocopper, respectively) transfers its organic group to the palladium center in a step called transmetalation.[5][15]
-
In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[16]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation, forms a Pd-N bond.[17]
-
-
Reductive Elimination: The newly formed C-C or C-N bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[18]
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. The C-Br bond at the C5 position provides a reliable and reactive site for functionalization via a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The N1-ethyl group enhances the substrate's utility by preventing common side reactions associated with the indole N-H proton. By understanding the principles of C-Br bond reactivity and leveraging the established protocols detailed in this guide, researchers can efficiently synthesize a diverse library of 5-substituted indole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
The Pivotal Role of 5-Bromo-1-ethyl-1H-indole in Modern Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-Bromo-1-ethyl-1H-indole has emerged as a critical precursor in the synthesis of a new generation of pharmaceuticals. Its strategic substitution with a bromine atom at the 5-position and an ethyl group at the 1-position provides a versatile platform for the development of targeted therapies, particularly in the fields of oncology and inflammation. This technical guide delves into the synthesis, applications, and biological significance of this compound, offering a comprehensive resource for professionals in drug discovery and development.
Synthesis of this compound: A Methodological Overview
The primary route to this compound involves the N-alkylation of 5-bromoindole. This reaction is a fundamental transformation that significantly influences the pharmacological profile of the resulting molecule.
Experimental Protocol: N-ethylation of 5-Bromoindole
This protocol outlines a general and effective procedure for the synthesis of this compound.
Materials:
-
5-Bromoindole
-
Ethyl iodide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve 5-bromoindole (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add ethyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data for N-Alkylation of Indole Derivatives:
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Ethyl Iodide | NaH | DMF | 2-12 | Not specified | General Protocol |
| Indoline | Benzyl alcohol | Fe-1 (catalyst), K₂CO₃ | TFE | 30 | 72 | [1] |
| 5-Bromoindoline | Benzyl alcohol | Fe-1 (catalyst), K₂CO₃ | TFE | 30 | 72 | [1] |
Pharmaceutical Applications in Oncology
This compound serves as a key building block for the synthesis of potent inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2][3][4][5] Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant potential as inhibitors of these pathways.[6]
Quantitative Data for EGFR/VEGFR-2 Inhibition:
| Compound Type | Target | IC₅₀ | Cell Line | Reference |
| 5-substituted-3-ethylindole-2-carboxamides | EGFR | 85 nM - 124 nM | Various Cancer Cell Lines | [7] |
| 5-substituted-3-ethylindole-2-carboxamides | CDK2 | 33 nM - 46 nM | Various Cancer Cell Lines | [7] |
| Indole derivatives | VEGFR-2 | 18 nM | - | [8] |
| Indole derivatives | EGFR | 45 nM | - | [8] |
Applications in Inflammatory Disorders
The this compound core is also integral to the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the treatment of inflammation and pain.
Experimental Protocol: Synthesis of a Potential COX-2 Inhibitor
A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives have been synthesized and evaluated for their analgesic activity, with the 1-ethyl substituted compound showing significant promise.[9]
Materials:
-
(R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole
-
Ethyl halide (e.g., ethyl iodide or ethyl bromide)
-
Anhydrous potassium carbonate
-
Dry 1,4-dioxane
Procedure:
-
A mixture of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole (0.01 mol), anhydrous potassium carbonate (100 mg), and the desired ethyl halide (0.01 mol) in dry 1,4-dioxane (20 ml) is refluxed for 5 hours.[9]
-
After cooling, the reaction mixture is poured into crushed ice.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product.[9]
Quantitative Data for a COX-2 Inhibitor Synthesis:
| Product | Yield (%) | Melting Point (°C) | Reference |
| (R)-5-Bromo-1-chloroacetyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole | 84 | 112 | [9] |
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 signaling pathway.
COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10][11] Selective inhibition of COX-2 is a major therapeutic strategy for managing inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10]
Experimental and Logical Workflows
Synthesis Workflow
Caption: General synthesis workflow.
Drug Discovery Logic
Caption: Drug discovery logical progression.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the landscape of modern pharmaceutical synthesis. Its utility in constructing targeted inhibitors for critical pathways in oncology and inflammation underscores its importance. The synthetic routes, while established, offer avenues for optimization, and the exploration of its derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this key intermediate in their pursuit of innovative medicines.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 9. iajps.com [iajps.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and initial characterization of the novel compound 5-Bromo-1-ethyl-1H-indole. This document details a proposed synthetic pathway, purification methods, and expected physicochemical and spectral properties. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and related indole derivatives in medicinal chemistry and drug discovery.
Introduction
Indole-based heterocyclic compounds are of significant interest in pharmaceutical chemistry due to their presence in a wide array of biologically active molecules. The strategic modification of the indole scaffold, such as through halogenation and N-alkylation, allows for the fine-tuning of a compound's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. The introduction of a bromine atom at the 5-position and an ethyl group at the 1-position of the indole ring yields this compound, a compound with potential for further investigation as a building block in the synthesis of novel therapeutic agents. This guide outlines a robust method for its preparation and provides a summary of its predicted and analogous characterization data.
Synthesis of this compound
The synthesis of this compound is proposed to proceed via the N-alkylation of the commercially available 5-bromoindole. This reaction is a well-established method for the functionalization of the indole nitrogen.
Synthetic Workflow
The overall synthetic workflow is depicted below.
Theoretical Insights into the Electronic Landscape of 5-Bromo-1-ethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The electronic properties of these molecules are paramount to their reactivity, molecular interactions, and ultimately, their therapeutic potential. This technical guide provides a comprehensive theoretical framework for the investigation of the electronic properties of a specific derivative, 5-Bromo-1-ethyl-1H-indole. By leveraging Density Functional Theory (DFT), we outline a systematic approach to elucidate key electronic descriptors, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution. This document serves as a methodological blueprint for researchers engaged in the computational analysis and rational design of novel indole-based therapeutic agents.
Introduction
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile chemical nature, stemming from the fused benzene and pyrrole rings, allows for a diverse range of substitutions, thereby modulating its biological activity.[3] The introduction of a bromine atom at the 5-position and an ethyl group at the 1-position, as in this compound, is expected to significantly alter the electronic landscape of the parent indole molecule. The electron-withdrawing nature of the bromine atom and the electron-donating, albeit sterically influential, ethyl group create a unique electronic profile that warrants detailed theoretical investigation.
Understanding the electronic properties of this compound is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets.[4] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have proven to be invaluable tools in this endeavor.[5] DFT allows for the accurate calculation of various electronic descriptors that provide insights into the molecule's behavior at a subatomic level.[6] This guide outlines the theoretical background, computational methodologies, and expected data presentation for a comprehensive electronic properties study of this compound.
Theoretical Background
The electronic properties of a molecule are governed by the distribution of its electrons. Key theoretical concepts that are central to this study include:
-
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions.[6][7] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
-
Mulliken Population Analysis: This method provides a means of partitioning the total charge of a molecule among its constituent atoms. The resulting atomic charges offer a quantitative measure of the electron distribution and can help in understanding the polarity and reactivity of different parts of the molecule.
Computational Methodologies (Experimental Protocols)
This section details the computational workflow for the theoretical analysis of this compound.
Molecular Structure Optimization
The first step in any computational study is to obtain the optimized molecular geometry.
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: The initial 3D structure is then optimized using DFT. A commonly used functional for organic molecules is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).[1] The optimization process finds the minimum energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
Calculation of Electronic Properties
Once the optimized geometry is obtained, the electronic properties can be calculated at the same level of theory.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are calculated. The energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO. The spatial distribution of these orbitals is also visualized to identify the regions of the molecule involved in electron donation and acceptance.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the van der Waals surface of the molecule. Different colors are used to represent varying electrostatic potentials, typically with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions).
-
Mulliken Population Analysis: The Mulliken atomic charges for each atom in this compound are calculated to provide a quantitative description of the charge distribution.
The following diagram illustrates the computational workflow:
Predicted Electronic Properties and Data Presentation
The following tables summarize the expected quantitative data from the theoretical calculations on this compound.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | Value |
| LUMO Energy (ELUMO) | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | χ2 / (2η) | Value |
Table 3: Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| C1 | Value |
| C2 | Value |
| ... | ... |
| Br | Value |
| N | Value |
| ... | ... |
Relevance to Drug Development and Signaling Pathways
The electronic properties of indole derivatives are directly linked to their biological activity and their ability to interact with various signaling pathways implicated in disease.[1] For instance, the nucleophilic and electrophilic regions identified by the MEP can guide the understanding of how this compound might bind to the active site of a target protein.
Indole derivatives have been shown to modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Indole compounds can inhibit this pathway, leading to anti-cancer effects.
-
ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and is often hyperactivated in cancer.[1]
-
STING Pathway: The stimulator of interferon genes (STING) pathway is involved in the innate immune response and inflammation.[8] Indole derivatives have been developed as inhibitors of STING-dependent inflammation.
The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for indole derivatives.
Conclusion
The theoretical study of the electronic properties of this compound provides a powerful framework for understanding its chemical behavior and potential as a therapeutic agent. By employing DFT calculations, researchers can gain valuable insights into the molecule's reactivity, stability, and interaction patterns. The methodologies and data presentation formats outlined in this guide offer a standardized approach for such investigations, facilitating the rational design and development of novel indole-based drugs. The connection between the calculated electronic properties and the modulation of critical signaling pathways underscores the importance of this theoretical approach in modern drug discovery.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is widely employed in medicinal chemistry and drug development for the synthesis of diverse molecular libraries. The indole scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization is of significant interest. This document provides a detailed experimental protocol for the Suzuki coupling of 5-Bromo-1-ethyl-1H-indole with various arylboronic acids, a key transformation for accessing novel 5-aryl-1-ethyl-1H-indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Optimized Reaction Conditions
The following table summarizes the optimized conditions for the Suzuki coupling of this compound with a representative arylboronic acid. These conditions are based on protocols for structurally related heteroaryl bromides and offer a robust starting point for various substrates.[1][2]
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 2-5 mol% |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Dimethoxyethane (DME) or 1,4-Dioxane/Water (4:1) | Anhydrous |
| Temperature | 80 - 90 °C | |
| Reaction Time | 2 - 18 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Typical Yield | 65-95% | Dependent on the specific arylboronic acid used.[1][2] |
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethoxyethane (DME), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv.).
-
Solvent Addition: Add anhydrous dimethoxyethane via syringe to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-ethyl-1H-indole.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Heck Coupling of 5-Bromo-1-ethyl-1H-indole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the arylation of alkenes. This transformation is of significant importance in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. 5-Bromo-1-ethyl-1H-indole is a valuable building block in medicinal chemistry, and its functionalization via the Heck coupling allows for the introduction of diverse vinyl moieties at the C5 position of the indole ring, leading to the formation of key intermediates for drug discovery and development.
These application notes provide detailed protocols and a summary of reaction conditions for the Heck coupling of this compound with various alkenes, including styrene and acrylate derivatives. The information is intended to serve as a practical guide for researchers in academic and industrial settings.
Data Presentation: Summary of Heck Coupling Conditions
The efficiency and outcome of the Heck coupling reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions for the Heck coupling of 5-bromoindoles with representative alkenes. While the data is primarily based on 5-bromoindole, the conditions are readily adaptable for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 h | Moderate to Good |
| 5 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High |
Experimental Protocols
Protocol 1: Microwave-Assisted Heck Coupling of this compound with Styrene
This protocol describes a rapid and high-yielding microwave-assisted Heck coupling reaction.[1]
Materials:
-
This compound
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave reaction vial (0.5-2 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (0.1 mmol), sodium carbonate (42.4 mg, 0.4 mmol), sodium tetrachloropalladate(II) (1.5 mg, 0.005 mmol, 5 mol%), and SPhos (6.3 mg, 0.015 mmol, 15 mol%).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Reagent Addition: Add a 1:1 mixture of acetonitrile and deionized water (1 mL total volume), followed by the addition of styrene (17 µL, 0.15 mmol).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 150 °C for 15-30 minutes.
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-ethyl-5-styryl-1H-indole.
Protocol 2: Conventional Heating Heck Coupling of this compound with an Acrylate
This protocol outlines a general procedure for the Heck coupling using conventional heating.
Materials:
-
This compound
-
Acrylate (e.g., ethyl acrylate, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), the acrylate (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol or K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, followed by alkene coordination and migratory insertion. A subsequent β-hydride elimination releases the product and a hydridopalladium(II) species. Finally, reductive elimination with a base regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Microwave-Assisted Heck Coupling
The following diagram illustrates the general laboratory workflow for the microwave-assisted Heck coupling protocol described above.
References
Application of 5-Bromo-1-ethyl-1H-indole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Halogenated indoles, in particular, serve as versatile building blocks for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring provides a key functional handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl and heteroaryl moieties to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The ethyl group at the 1-position can influence the compound's lipophilicity and binding interactions within the target protein.
While specific examples of kinase inhibitors directly synthesized from 5-Bromo-1-ethyl-1H-indole are not extensively documented in publicly available literature, the broader class of 5-bromoindole derivatives has shown significant promise in the development of potent kinase inhibitors, particularly targeting key enzymes in oncology such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This document provides a detailed guide on the potential applications and synthetic protocols for utilizing this compound in the synthesis of novel kinase inhibitors, based on established methodologies for related 5-bromoindole compounds.
Targeted Signaling Pathways
Kinase inhibitors derived from the 5-bromoindole scaffold have predominantly been investigated for their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[3] 5-Bromoindole derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[3]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PI3K-Akt and PLCγ-PKC-MAPK pathways.[1] 5-Bromoindole derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[1]
References
Application Notes & Protocols: 5-Bromo-1-ethyl-1H-indole as a Key Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-1-ethyl-1H-indole is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The presence of a bromine atom at the C5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. The ethyl group at the N1-position enhances solubility and can influence the pharmacological profile of the final compounds.
This document provides detailed protocols for the synthesis of this compound and its application in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These methods offer robust pathways to novel 5-substituted indole derivatives, which are valuable scaffolds for drug discovery programs targeting a range of diseases.[3][4]
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of 5-bromoindole to produce the title compound. The reaction proceeds via deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an ethylating agent.[5]
Reaction Scheme
Caption: Synthesis of this compound via N-alkylation.
Experimental Protocol
Materials:
-
5-Bromo-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Ethyl bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1H-indole (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add ethyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[5] Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application 1: Suzuki-Miyaura Coupling for 5-Arylindoles
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[6][7] This reaction is instrumental for synthesizing 5-aryl or 5-heteroaryl indoles.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (2-5) | dppf | K₂CO₃ | DME or Dioxane/H₂O | 80-90 | Good to High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | Good[8][9] |
Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture in an oil bath at the specified temperature (e.g., 90 °C) for 4-24 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Application 2: Heck Reaction for 5-Vinylindoles
The Heck reaction forms a C-C bond between the aryl bromide and an alkene, offering a direct route to vinyl-substituted indoles.[6][10] These products are valuable precursors for further synthetic transformations.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Quantitative Data: Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos | Na₂CO₃ | MeCN/H₂O | 150 (μW) | High[11] |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | Good |
| 1-Octene | Pd(OAc)₂ (2) | P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | Moderate |
Experimental Protocol
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the base (e.g., Na₂CO₃, 4.0 eq), the palladium catalyst (e.g., Na₂PdCl₄, 5 mol%), and the ligand (e.g., SPhos, 15 mol%).[11]
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Reagent Addition: Add the solvent (e.g., acetonitrile/water 1:1), followed by the alkene (e.g., styrene, 1.5 eq).[11]
-
Reaction: Securely seal the vial and place it in a microwave reactor. Heat to 150 °C for 15-30 minutes.[11]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Application 3: Sonogashira Coupling for 5-Alkynylindoles
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, using a dual palladium and copper catalytic system.[12][13] It provides direct access to 5-alkynylindoles, which are versatile intermediates in organic synthesis.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Quantitative Data: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | High[12] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | High[12] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | 60 | Good |
Experimental Protocol
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).[12]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) for 4-24 hours.[12]
-
Work-up: Pour the mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.
Application 4: Buchwald-Hartwig Amination for 5-Aminoindoles
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds, allowing for the direct amination of aryl halides.[14][15][16] It is a premier method for accessing 5-aminoindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Buy ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 [smolecule.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the N-ethylation of 5-bromoindole
Introduction
The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry. The substituent introduced at the indole nitrogen plays a critical role in modulating a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. 5-bromoindole is a key starting material, and its N-ethylation provides a pathway to a wide array of compounds essential for drug discovery and the development of new therapeutic agents. The most prevalent method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a base, followed by a reaction with an appropriate alkylating agent.[1][2]
Reaction Principle
The N-ethylation of 5-bromoindole is achieved through a nucleophilic substitution reaction. A suitable base, such as sodium hydride (NaH), is used to deprotonate the nitrogen atom of the indole ring. This creates a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an ethylating agent, like ethyl iodide or ethyl bromide, resulting in the formation of the N-ethylated product, 1-ethyl-5-bromoindole, and a salt byproduct.[1]
Experimental Protocols
This section provides a detailed methodology for the N-ethylation of 5-bromoindole using sodium hydride and ethyl iodide.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 5-Bromoindole | C₈H₆BrN | ≥98% | Commercial Source |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 60% | Commercial Source |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Commercial Source |
| Ethyl Iodide | C₂H₅I | ≥99% | Commercial Source |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercial Source |
| Hexanes | C₆H₁₄ | ACS Grade | Commercial Source |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | - | Prepared in-house |
| Brine (Saturated Aqueous NaCl) | NaCl | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Commercial Source |
| Silica Gel | SiO₂ | 230-400 mesh | Commercial Source |
Procedure: N-ethylation of 5-Bromoindole
-
Reaction Setup : In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2-0.5 M.[2]
-
Deprotonation : Cool the stirred solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the flask.[1] Hydrogen gas will evolve, so adequate ventilation is crucial. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the gas evolution ceases and the solution forms a clear solution or a slurry of the sodium indolide salt.[2]
-
Alkylation : While maintaining the temperature at 0 °C, slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).
-
Work-up : Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[1][2] Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to afford the pure 1-ethyl-5-bromoindole.[1]
Data Presentation
Table 1: Reagents and Stoichiometry for N-ethylation
| Reagent | Role | Molar Equivalents | Key Parameters & Notes |
| 5-Bromoindole | Starting Material | 1.0 | The limiting reagent. |
| Sodium Hydride (NaH) | Base | 1.1 - 1.2 | Used to deprotonate the indole nitrogen. Added portion-wise at 0 °C.[1] |
| Ethyl Iodide | Alkylating Agent | 1.0 - 1.5 | The electrophile that adds the ethyl group to the nitrogen.[3] |
| Anhydrous DMF | Solvent | - | A polar aprotic solvent that facilitates the reaction.[3] |
| Saturated aq. NH₄Cl | Quenching Agent | - | Added slowly at 0 °C to neutralize excess NaH.[2] |
| Ethyl Acetate / Hexanes | Eluent System | - | Used for extraction and column chromatography purification. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-ethylation of 5-bromoindole.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1-ethyl-1H-indole. The functionalization of the indole scaffold at the 5-position is a critical strategy in the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to introduce a wide range of substituents, enabling the exploration of structure-activity relationships and the synthesis of diverse chemical libraries.
The following sections detail four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each section includes a summary of reaction conditions in a tabular format for easy comparison, a detailed experimental protocol, and a visualization of the catalytic cycle or workflow.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-ethyl-1H-indoles
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the 1-ethyl-1H-indole core.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Good |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | Moderate-Good |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 4 | High |
Yields are generalized based on similar substrates and may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-ethyl-5-phenyl-1H-indole.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethoxyethane (DME), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous dimethoxyethane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-5-phenyl-1H-indole.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 5-Vinyl-1-ethyl-1H-indoles
The Heck reaction provides a direct method for the formation of a C-C bond between an aryl halide and an alkene, leading to vinyl-substituted indoles which are valuable synthetic intermediates.[2]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | Acetonitrile/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 h | High |
Yields are generalized based on similar substrates and may vary.[2]
Experimental Protocol: Heck Reaction
This protocol describes the synthesis of 1-ethyl-5-styryl-1H-indole using microwave-assisted heating.
Materials:
-
This compound
-
Styrene (1.5 equiv.)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv.)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave reaction vial and reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), sodium carbonate (4.0 equiv.), sodium tetrachloropalladate(II) (0.05 equiv.), and SPhos (0.15 equiv.).
-
Purge the vial with argon for 5 minutes.
-
Add a 1:1 mixture of acetonitrile and deionized water, followed by the addition of styrene (1.5 equiv.).
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 15-30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-ethyl-5-styryl-1H-indole.
Visualization: Heck Reaction Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1-ethyl-1H-indoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing 5-alkynylindoles. This reaction is typically co-catalyzed by a copper(I) salt.[3]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | High |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 4-12 | Good |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | High |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Toluene | 90 | 6 | >95 |
Yields are generalized based on similar substrates and may vary.[3]
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 1-ethyl-5-(phenylethynyl)-1H-indole.
Materials:
-
This compound
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add anhydrous and degassed DMF, followed by triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring completion by TLC.
-
After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualization: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-ethyl-1H-indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[4]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100-110 | 12-24 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | Good |
| 3 | Piperidine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | High |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 20 | Moderate-Good |
Yields are generalized based on similar substrates and may vary.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of 1-ethyl-5-(morpholino)-1H-indole.
Materials:
-
This compound
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), BINAP (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene, followed by the addition of morpholine (1.2 equiv.).
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[4]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-1-ethyl-1H-indole
Introduction
5-Bromo-1-ethyl-1H-indole is a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its structure is amenable to various palladium-catalyzed cross-coupling reactions, which allow for the strategic introduction of aryl, vinyl, and amino functionalities at the C5 position. These transformations are fundamental in medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed protocols for three key transformations of this compound: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-ethyl-1H-indoles
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] This reaction is particularly effective for synthesizing biaryl and heteroaryl-aryl structures. For this compound, this allows for the introduction of a variety of aryl and heteroaryl groups, significantly expanding molecular diversity for structure-activity relationship (SAR) studies.[1]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the 5-arylated indole and regenerate the Pd(0) catalyst.[1]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and yields for the coupling of 5-bromoindoles with various boronic acids. While these examples use 5-bromoindole, the conditions are directly applicable to the N-ethylated analog.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 80 | 1 | ~85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2) | WEB* | RT | 2 | High | [3] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [4][5] |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [4][5] |
*WEB: Water Extract of Banana (a green solvent medium) *DME: Dimethoxyethane
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Add anhydrous dimethoxyethane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-ethyl-1H-indole.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of 5-Vinyl-1-ethyl-1H-indoles
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[6][7] This method is highly valuable for introducing vinyl groups onto the indole core, creating intermediates that can undergo further transformations such as cyclizations or polymerizations.
Reaction Principle
The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the vinylated indole product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[6]
Quantitative Data Summary
The table below presents various conditions for the Heck reaction with 5-bromoindole, which serve as an excellent starting point for the N-ethylated derivative. Microwave-assisted heating can significantly reduce reaction times.[6]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | [6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | [6] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | [6] |
Experimental Protocol: Heck Reaction
This protocol details a microwave-assisted Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv, e.g., 0.1 mmol)
-
Styrene (1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
Acetonitrile (MeCN) and Deionized water (1:1 mixture)
-
Microwave reaction vial (0.5-2 mL) with a magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, Na₂PdCl₄, and SPhos.[6]
-
Purge the vial with argon for 5 minutes to establish an inert atmosphere.[6]
-
Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene via syringe.[6]
-
Securely seal the vial with a cap.
-
Place the sealed vial into a microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.[6]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[6]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-vinyl-1-ethyl-1H-indole.[6]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-ethyl-1H-indoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It allows for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods. This reaction enables the introduction of primary or secondary amines at the C5 position of the indole, creating key intermediates for pharmaceuticals and functional materials.
Reaction Principle
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[9][10]
Quantitative Data Summary
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are often required. The following table provides representative conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2) | Dioxane | 100 | 12-24 | High | [11] |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | High | [12] |
| 3 | Pyrrolidine | (NHC)Pd(allyl)Cl (1) | - | K₃PO₄ (1.5) | Dioxane | 80 | 18 | Moderate | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[11]
-
Evacuate and backfill the tube with argon (repeat this cycle three times).[11]
-
Add anhydrous dioxane and morpholine to the tube via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of 5-aryl-1-ethyl-1H-indoles via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a multitude of biologically active compounds and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This protocol details a robust method for the synthesis of 5-aryl-1-ethyl-1H-indoles starting from 5-bromo-1-ethyl-1H-indole and various arylboronic acids. The functionalization at the 5-position of the indole ring is a key strategy in the development of diverse molecular libraries for drug discovery and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1][2]
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-ethyl-1H-indole is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and vinyl substituents. The ethyl group at the 1-position enhances lipophilicity and can influence the pharmacological properties of the resulting compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these transformations, offering significant advantages in terms of reduced reaction times, increased yields, and improved reaction efficiency.
These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura and Heck reactions using this compound as a starting material. The resulting 5-aryl- and 5-vinyl-1-ethyl-1H-indole derivatives are of significant interest in drug discovery, particularly as modulators of serotonin receptors.
Key Synthetic Applications
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. Microwave irradiation dramatically accelerates this reaction, allowing for the rapid synthesis of 5-aryl-1-ethyl-1H-indoles. These products are structural motifs found in numerous pharmacologically active compounds.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 1-ethyl-5-phenyl-1H-indole | 30 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-ethyl-5-(4-methoxyphenyl)-1H-indole | 35 | 88 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-1-ethyl-1H-indole | 40 | 85 |
| 4 | Thiophen-3-ylboronic acid | 1-ethyl-5-(thiophen-3-yl)-1H-indole | 40 | 82[1] |
| 5 | Naphthalen-2-ylboronic acid | 1-ethyl-5-(naphthalen-2-yl)-1H-indole | 30 | 95 |
Note: Yields are based on isolated products and may vary depending on the specific reaction scale and purification method.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol (ACS grade)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30-40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-ethyl-1H-indole.
Microwave-Assisted Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This reaction is highly valuable for the synthesis of 5-vinyl-1-ethyl-1H-indole derivatives, which can serve as versatile intermediates for further functionalization or as bioactive molecules themselves.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Product | Time (min) | Yield (%) |
| 1 | Styrene | 1-ethyl-5-((E)-2-phenylvinyl)-1H-indole | 20 | >95 |
| 2 | n-Butyl acrylate | (E)-butyl 3-(1-ethyl-1H-indol-5-yl)acrylate | 25 | 90 |
| 3 | Methyl acrylate | (E)-methyl 3-(1-ethyl-1H-indol-5-yl)acrylate | 25 | 93 |
| 4 | Acrylamide | (E)-3-(1-ethyl-1H-indol-5-yl)acrylamide | 30 | 85 |
Note: Yields are based on isolated products and may vary depending on the specific reaction scale and purification method.
Experimental Protocol: Microwave-Assisted Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile/Water (10:1)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.10 mmol).
-
Purge the vial with argon for 5 minutes.
-
Add the acetonitrile/water solvent mixture (5.5 mL), triethylamine (2.0 mmol), and the desired alkene (1.5 mmol).
-
Seal the vial securely with a cap.
-
Place the sealed vial into the microwave reactor and heat the reaction mixture to 150°C for 20-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-vinyl-1-ethyl-1H-indole.
Mandatory Visualizations
Experimental Workflow for Microwave-Assisted Cross-Coupling
Catalytic Cycle for Suzuki-Miyaura Coupling
Application in Drug Discovery: Targeting Serotonin Receptors
Derivatives of 5-substituted-1-ethyl-1H-indoles have shown significant potential as ligands for serotonin (5-HT) receptors. A prominent example is the development of eletriptan, a potent 5-HT1B/1D receptor agonist used for the treatment of migraine headaches. The core structure of eletriptan is derived from a 5-substituted indole. The ability to rapidly synthesize a library of 5-aryl and 5-alkenyl-1-ethyl-1H-indoles using microwave-assisted methods is highly valuable for structure-activity relationship (SAR) studies aimed at discovering novel and selective serotonin receptor modulators.
Serotonin Receptor Signaling Pathway
Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. The 5-HT1B and 5-HT1D receptors, targets for triptan drugs, are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector systems, ultimately resulting in vasoconstriction of cranial blood vessels, which is believed to be the mechanism of action for migraine relief.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds. The functionalization of the indole core at the 5-position is a common strategy in drug discovery to modulate the pharmacological properties of lead compounds. This document provides a detailed methodology for the Buchwald-Hartwig amination of 5-Bromo-1-ethyl-1H-indole, a key intermediate for the synthesis of various 5-amino-1-ethyl-1H-indole derivatives.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters. Below is a summary of typical conditions and considerations for the amination of this compound.
| Parameter | Reagent/Condition | Typical Values/Examples | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability and reliability. |
| Ligand | Xantphos, RuPhos, BrettPhos | 2-10 mol% | The choice of ligand is critical and depends on the amine. Xantphos is a good starting point for general screening. RuPhos and BrettPhos are often effective for more challenging couplings, including with primary amines. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.2-2.0 equivalents | Sodium tert-butoxide is a strong, commonly used base. Cesium carbonate and potassium phosphate are milder alternatives that can be beneficial for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous and deoxygenated solvents are crucial for optimal catalyst performance. Toluene and dioxane are the most frequently used solvents. |
| Temperature | 80-110 °C | - | The reaction temperature is typically elevated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline and may require optimization for different amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube. Through the septum, add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5-(morpholino)-1-ethyl-1H-indole.
Data Presentation
The following table summarizes expected outcomes for the Buchwald-Hartwig amination of this compound with various amines based on literature for similar substrates. Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 20 | >90 |
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A typical experimental workflow for the reaction.
Application Notes and Protocols: 5-Bromo-1-ethyl-1H-indole in Materials Science
For: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-ethyl-1H-indole is a versatile heterocyclic building block with significant potential in the field of materials science. The indole core is an electron-rich aromatic system, making it an excellent candidate for constructing organic electronic materials. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. This allows for the straightforward synthesis of extended π-conjugated systems, which are the fundamental components of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The N-ethyl group enhances solubility and influences the solid-state packing of derived materials, which is a critical factor for optimizing charge transport properties.
These application notes provide a detailed overview of the use of this compound in the synthesis of advanced materials, focusing on the preparation of indole-based oligomers and polymers for organic electronics.
Application Note 1: Synthesis of Indole-Based π-Conjugated Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In materials science, it is instrumental in polymerizing aryl halides with aryl boronic acids or esters to create conjugated polymers. This compound serves as an excellent monomer in these reactions. By coupling it with aromatic diboronic acids or their esters, researchers can synthesize well-defined oligomers and polymers with tunable electronic and photophysical properties.
For instance, co-polymerization of this compound with a thiophene-based diboronic ester can yield a donor-acceptor type polymer, a common strategy for designing low bandgap materials for organic solar cells. The indole unit typically acts as the electron-donor moiety. The performance of such materials in electronic devices is highly dependent on their molecular weight, purity, and solid-state morphology.
Data Presentation: Representative Properties of Indole-Based Organic Semiconductors
While specific data for materials directly synthesized from this compound is not extensively published, the following table summarizes typical quantitative data for analogous indole-based organic semiconductors to provide a benchmark for expected performance.
| Property | Representative Value | Significance in Materials Science |
| Reaction Yield | 75-95% (Suzuki Coupling)[1][2] | High yields are crucial for the efficient and scalable synthesis of materials. |
| Hole Mobility (μh) | 10⁻² - 0.2 cm²/V·s[3] | Measures the speed of positive charge carriers through the material; a key parameter for organic field-effect transistors (OFETs). |
| On/Off Current Ratio | > 10⁶[3] | A high ratio is essential for the switching performance of a transistor, indicating low off-state current leakage. |
| HOMO Energy Level | -5.0 to -5.5 eV | Highest Occupied Molecular Orbital. Determines the energy barrier for hole injection from the electrode. |
| LUMO Energy Level | -2.0 to -2.5 eV | Lowest Unoccupied Molecular Orbital. Determines the energy barrier for electron injection. |
| Optical Bandgap (Eg) | 2.0 - 2.8 eV | The energy difference between HOMO and LUMO, which dictates the material's light absorption and emission properties. |
| Photoluminescence (PL) | Blue to Green Emission (450 - 550 nm)[4] | Relevant for applications in Organic Light-Emitting Diodes (OLEDs). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid or its pinacol ester derivative.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)
-
1,2-Dimethoxyethane (DME) or Toluene/Water mixture (10:1)
-
Argon or Nitrogen gas (inert atmosphere)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Ar or N₂) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid/ester (1.1 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane via syringe. The typical concentration is 0.1 M with respect to the bromoindole.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Visualizations
Signaling Pathway & Workflow Diagrams
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 5-Bromo-1-ethyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-1-ethyl-1H-indole. All information is presented in a clear question-and-answer format to directly address potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the N-ethylation of 5-bromoindole can stem from several factors. The primary culprits are often incomplete deprotonation of the indole nitrogen, moisture in the reaction, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The acidity of the indole N-H is crucial for this reaction. A strong base, typically sodium hydride (NaH), is required to quantitatively form the indolide anion, which is the active nucleophile.[1] If deprotonation is incomplete, the remaining neutral 5-bromoindole will not react with the ethylating agent. Ensure you are using a sufficient excess of a strong base and allow adequate time for the deprotonation to complete before adding the ethyl halide.[2]
-
Presence of Moisture: Sodium hydride reacts violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, rendering it ineffective for deprotonating the indole.[2] It is critical to use anhydrous solvents and properly dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: While the deprotonation is often carried out at 0°C to control the initial exothermic reaction, the subsequent alkylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate, especially with less reactive alkylating agents.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The most common side reactions in indole N-alkylation are C3-alkylation and dialkylation.
-
C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the ethyl group.[2] Classical N-alkylation conditions using a strong base like NaH in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.
-
Dialkylation: The formation of a product where both the nitrogen and a carbon atom are ethylated can occur, especially with highly reactive ethylating agents or if a large excess of the alkylating agent is used. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the ethylating agent.[2] Adding the ethylating agent dropwise can also help to maintain a low concentration and reduce the likelihood of a second alkylation.
Q3: The reaction does not seem to be proceeding at all. What should I check?
If you observe no product formation, consider the following:
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Reagent Quality: Ensure the 5-bromoindole is pure and the sodium hydride is fresh and has been stored correctly to prevent deactivation. The ethylating agent (e.g., ethyl iodide or ethyl bromide) should also be of high quality.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Confirm that your reaction setup is properly sealed and under a positive pressure of an inert gas like nitrogen or argon.
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the most common and effective solvents for this reaction.[1][2] Ensure the solvent is truly anhydrous.
Experimental Protocols
Below is a detailed methodology for the N-ethylation of 5-bromoindole.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]
-
Alkylation: Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the outcome of the N-alkylation of 5-bromoindole, based on analogous reactions.
| Parameter | Recommended Condition | Rationale | Potential Impact of Deviation |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of the indole nitrogen. | Weaker bases may lead to incomplete reaction and low yield. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation, enhancing the nucleophilicity of the indolide anion. | Protic solvents will quench the base. Non-polar solvents may result in poor solubility and slow reaction rates. |
| Ethylating Agent Stoichiometry | 1.05 - 1.2 equivalents | A slight excess drives the reaction to completion without promoting significant dialkylation. | Large excess can lead to dialkylation. Less than stoichiometric amounts will result in incomplete conversion. |
| Temperature | 0°C for deprotonation, then room temperature | Controls the initial exothermic reaction with NaH and allows the alkylation to proceed at a reasonable rate. | Higher temperatures during deprotonation can be unsafe. Lower temperatures for alkylation may lead to very slow reaction times. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of NaH with atmospheric moisture and oxygen. | Presence of air and moisture will deactivate the base and lead to low or no yield. |
Visualizations
References
Common side reactions in the N-alkylation of 5-bromoindole and their prevention
Welcome to the technical support center for the N-alkylation of 5-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of 5-bromoindole, and how can I minimize it?
A1: The most prevalent side reaction is C3-alkylation, which competes with the desired N-alkylation.[1][2] The C3 position of the indole ring is inherently nucleophilic and can react with the alkylating agent, especially if the indole nitrogen is not fully deprotonated.[1]
To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generally promote N-alkylation.[3] DMF is often preferred as it helps to dissolve the intermediate indolide anion, thereby increasing the nucleophilicity of the nitrogen.[1]
-
Complete Deprotonation: Ensure complete deprotonation of the indole nitrogen by using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH) and allowing adequate time for the reaction to occur before adding the alkylating agent.[1]
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1] In some cases, heating the reaction to 80°C has resulted in complete N-alkylation.[4]
Q2: I am observing the formation of a dialkylated product. What steps can I take to prevent this?
A2: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can be a significant issue. To minimize the formation of dialkylated byproducts:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[3]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[3]
-
Monitor Reaction Progress: Carefully monitor the reaction using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the desired mono-N-alkylated product is predominantly formed.[3]
-
Lower Temperature: Reducing the reaction temperature can help to control reactivity and prevent over-alkylation.[3]
Q3: My starting material, 5-bromoindole, is not fully consumed, leading to a low yield. How can I improve the reaction conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that at least a stoichiometric amount of a strong base is used to deprotonate the indole nitrogen effectively.
-
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress over a longer period.
-
Reagent Quality: Verify the purity and reactivity of your reagents, especially the base and the alkylating agent. For instance, sodium hydride can lose its activity if not stored properly.
-
Solvent Purity: Use anhydrous solvents to prevent the quenching of the base and the indolide anion.[5][6]
Q4: Are there alternative, milder methods for N-alkylation if my substrate is sensitive to strong bases?
A4: Yes, several milder methods can be employed:
-
Phase-Transfer Catalysis: Conditions using a weaker base like potassium hydroxide (KOH) in a two-phase system with a phase-transfer catalyst can be effective for N-alkylation.
-
Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity under milder conditions.[3][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the reaction and reduce the need for very strong bases or high temperatures.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the N-alkylation of 5-bromoindole.
| Problem | Potential Cause | Recommended Solution |
| Low to no N-alkylation, starting material recovered | 1. Inactive base (e.g., old NaH). 2. Insufficient amount of base. 3. Non-anhydrous reaction conditions. 4. Unreactive alkylating agent. | 1. Use fresh, high-quality base. 2. Increase the equivalents of the base (e.g., 1.2-1.5 eq). 3. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 4. Consider a more reactive alkylating agent (e.g., iodide instead of bromide) or increase the reaction temperature. |
| Significant C3-alkylation byproduct | 1. Incomplete deprotonation of the indole nitrogen. 2. Use of a less polar solvent. 3. Low reaction temperature favoring the kinetic C3-product. | 1. Increase the amount of strong base and/or the deprotonation time. 2. Switch to a more polar aprotic solvent like DMF.[1] 3. Increase the reaction temperature to favor the thermodynamic N-product.[1][4] |
| Formation of multiple products (N-alkylation, C3-alkylation, and dialkylation) | 1. Highly reactive alkylating agent. 2. High concentration of the alkylating agent. 3. Prolonged reaction time. | 1. Add the alkylating agent slowly and dropwise to the reaction mixture. 2. Use a slight excess (1.05-1.2 eq) of the alkylating agent.[3] 3. Monitor the reaction closely by TLC and quench it once the desired product is maximized. |
| Reaction is sluggish or does not go to completion | 1. Sterically hindered alkylating agent. 2. Low reaction temperature. | 1. Increase the reaction temperature or consider using microwave irradiation. 2. If possible, switch to a less sterically hindered alkylating agent. |
Experimental Protocols
General Procedure for N-Alkylation of 5-Bromoindole using Sodium Hydride
This protocol is a standard method for achieving N-alkylation.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 5-bromoindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromoindole.[5]
Visualizations
Caption: Troubleshooting workflow for the N-alkylation of 5-bromoindole.
Caption: Competing pathways in the alkylation of 5-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Purification strategies for 5-Bromo-1-ethyl-1H-indole from reaction mixtures
This technical support guide provides researchers, scientists, and drug development professionals with detailed purification strategies for 5-Bromo-1-ethyl-1H-indole from reaction mixtures. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: Common impurities can originate from both the initial bromination of indole and the subsequent N-alkylation step. These may include:
-
Unreacted 5-Bromo-1H-indole: Incomplete N-alkylation will leave the starting material in the mixture.
-
Over-brominated species: Di- or tri-brominated indoles can form during the synthesis of the 5-bromoindole precursor if an excess of the brominating agent is used.[1]
-
Unreacted alkylating agent: Excess ethyl iodide or ethyl bromide may remain.
-
Oxidation/degradation products: Indole rings are electron-rich and can be susceptible to oxidation, leading to colored impurities, which often present as a yellow or brown tint.[2]
-
Positional isomers: Depending on the synthetic route, small amounts of other bromo-ethyl-indole isomers might be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization.[1]
-
Column Chromatography: This is highly effective for separating compounds with different polarities, such as the desired product from starting materials and over-brominated byproducts.[1]
-
Recrystallization: This method is excellent for removing minor impurities and obtaining a highly pure, crystalline final product, especially if the crude product is already of reasonable purity.
For the related compound, 5-bromoindole, steam distillation has also been shown to be a very effective method for removing colored impurities and achieving high purity levels of over 99.5%.[3][4]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] Aim for an Rf (retention factor) value of 0.2-0.3 for the this compound spot on the TLC plate to ensure effective separation on the column.[1]
Q4: My purified this compound is a yellow or brown oil/solid instead of a white crystalline solid. What could be the cause?
A4: A persistent color in the final product typically indicates the presence of colored impurities arising from the oxidation or polymerization of the indole ring.[2] This can happen if the compound is exposed to air and light for extended periods, or if purification steps are performed at high temperatures in the presence of oxygen.[2]
Troubleshooting Guides
Issue 1: Co-elution of Product and Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Solvent System Selectivity | The chosen mobile phase may not be optimal for separating compounds with similar polarities. Troubleshooting: Try a different solvent combination (e.g., dichloromethane/hexanes or toluene/ethyl acetate).[1] Implementing a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can also significantly improve separation.[1] |
| Sample Overload | Loading too much crude material onto the column can lead to broad, overlapping bands. Troubleshooting: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| "Tailing" or Streaking on Column | The compound may be interacting too strongly with the acidic silica gel, which can be an issue for basic indole compounds. Troubleshooting: Add a small amount of triethylamine (typically 0.1-1%) to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks. |
Issue 2: Persistent Color in the Final Product After Purification
| Potential Cause | Recommended Solution |
| Oxidation During Purification | Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products.[2] |
| Ineffective Recrystallization Solvent | The chosen solvent may not effectively exclude colored impurities from the crystal lattice. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System(s) | Expected Purity |
| Column Chromatography | Silica Gel | • Hexanes / Ethyl Acetate (gradient)[1][5]• Dichloromethane / Hexanes (gradient)[1]• Toluene / Ethyl Acetate (gradient)[1] | >95% (post-column) |
| Recrystallization | N/A | • Aqueous Ethanol[3]• Petroleum Ether / Diethyl Ether[3]• Toluene[6] | >99% |
| Steam Distillation | N/A | Water (faintly alkaline)[3][4] | >99.5%[4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.
-
TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude mixture. Test various ratios of hexanes and ethyl acetate. The ideal system will show good separation between the product spot and any impurities, with an Rf of ~0.2-0.3 for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase.[1] If using a gradient, start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Product Identification: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from column chromatography or a relatively clean crude mixture.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., ethanol/water) may also be effective.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-1-ethyl-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: I am performing a Suzuki-Miyaura coupling with this compound. At which position should I expect the coupling to occur, and what are the optimal conditions for high regioselectivity?
A1: You can expect highly regioselective coupling at the C5 position, replacing the bromine atom. The C-Br bond at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions on this substrate. For optimal results, a palladium catalyst with a phosphine ligand is recommended. A study on the closely related 5-bromo-1-ethyl-1H-indazole demonstrated that Pd(dppf)Cl₂ provides excellent yield and regioselectivity.[1]
Troubleshooting Low Yield or Poor Regioselectivity:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst like Pd(dppf)Cl₂ can be beneficial. Make sure to thoroughly degas your reaction mixture to prevent catalyst decomposition.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A screening of conditions may be necessary. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, while solvent systems like dimethoxyethane (DME) or dioxane/water mixtures are often effective.[1]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be an issue. Use high-quality, fresh boronic acid or consider using a boronic ester to minimize this side reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | 65 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [1]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed dimethoxyethane (DME). Then, add the Pd(dppf)Cl₂ catalyst (0.05 equiv).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Friedel-Crafts Acylation
Q2: I want to perform a Friedel-Crafts acylation on this compound. Where will the acylation occur, and how can I ensure high regioselectivity?
A2: Friedel-Crafts acylation of indoles almost exclusively occurs at the C3 position. This is due to the electronic properties of the indole ring, where the C3 position is the most nucleophilic. The reaction proceeds through an electrophilic aromatic substitution mechanism, and the intermediate formed by attack at C3 is more stable than the intermediate from attack at C2. Therefore, you can expect high regioselectivity for C3-acylation.
Troubleshooting Poor Results in Friedel-Crafts Acylation:
-
Catalyst Choice: Traditional Lewis acids like AlCl₃ can be harsh and may require stoichiometric amounts.[2][3] Milder catalysts like iron powder have been shown to be effective for the acylation of substituted indoles under solvent-free conditions.
-
Reaction with N-H: While your substrate is N-ethylated, for other indoles with a free N-H, protection is sometimes considered, though many modern protocols work well without it.
-
Deactivating Substituents: The bromo substituent at C5 is deactivating, but acylation at C3 is still highly favored.
Diagram: Regioselectivity of Indole Acylation
References
Overcoming catalyst deactivation in cross-coupling of 5-Bromo-1-ethyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-1-ethyl-1H-indole. The information is designed to help overcome common challenges, particularly catalyst deactivation, and to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary causes?
Low yields in cross-coupling reactions involving this compound can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality.[1] The primary indicator of catalyst deactivation is often the formation of palladium black, which signifies the aggregation of the active Pd(0) species into an inactive state.[1][2] This can be triggered by elevated temperatures, the absence of a stabilizing ligand, or the presence of impurities.[2]
Troubleshooting Steps:
-
Catalyst System: Ensure you are using a robust pre-catalyst or a modern, sterically hindered ligand (e.g., SPhos, XPhos) that can stabilize the active palladium species.[1][3] The choice of ligand is critical as it influences the catalyst's stability and reactivity.[4][5][6][7]
-
Reaction Conditions: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition.[1] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O), as their compatibility can significantly impact catalyst lifetime and reaction efficiency.[1][8][9][10][11]
-
Starting Materials: Verify the purity of your this compound and the coupling partner. Impurities can act as catalyst poisons.
Q2: I'm observing significant formation of palladium black in my reaction mixture. What does this signify and how can I prevent it?
The appearance of palladium black is a clear indication of catalyst deactivation through the aggregation of palladium(0) nanoparticles.[1][2] This precipitation renders the catalyst inactive and halts the catalytic cycle.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands form stable complexes with the palladium center, preventing aggregation.[4][6]
-
Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition.[2] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.[1]
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents to minimize impurities that can promote catalyst precipitation.[1]
Q3: My main side product is the debrominated starting material, 1-ethyl-1H-indole. How can I minimize this side reaction?
Debromination is a common side reaction with bromoindoles. While N-protection is a crucial strategy for unprotected indoles to prevent this,[1] the presence of the N-ethyl group in your substrate already addresses this concern. However, other factors can still lead to debromination.
Minimization Strategies:
-
Avoid Hydride Sources: Ensure your solvents and reagents are free from impurities that can act as hydride sources. For instance, certain alcohols can facilitate reductive debromination. Using high-purity, anhydrous solvents is critical.[1]
-
Base Selection: The choice of base can influence the extent of debromination. A careful screening of bases may be necessary to find one that promotes the desired coupling without favoring the reductive pathway.
Q4: I am performing a Buchwald-Hartwig amination and the reaction is stalling. What are potential causes related to catalyst deactivation?
In Buchwald-Hartwig aminations, catalyst deactivation can be particularly challenging, especially with heteroaromatic substrates.[12]
Potential Causes and Solutions:
-
Ligand Displacement: The amine substrate or the indole nitrogen itself can sometimes displace the phosphine ligand, leading to the formation of catalytically inactive palladium complexes.[4] Using sterically demanding biarylphosphine ligands like GPhos can resist this displacement and prevent the formation of off-cycle species.[4][12]
-
Base-Mediated Decomposition: Strong bases can sometimes lead to the decomposition of sensitive heteroaryl halides, which in turn can lead to catalyst deactivation.[12] The use of a milder base, such as NaOTMS, in combination with a robust catalyst system can be beneficial.[12][13]
-
Catalyst Pre-activation: Inefficient formation of the active Pd(0) catalyst from a Pd(II) precatalyst can be a problem, especially with non-reducing nucleophiles. A water-mediated pre-activation protocol can be employed to efficiently generate the active LnPd(0) complex.[14]
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be optimized to overcome catalyst deactivation and improve reaction yields.
Table 1: Recommended Catalyst Systems for Cross-Coupling of Bromo-heterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Reaction | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-5 | Suzuki, Buchwald-Hartwig | Highly active for challenging substrates.[3] |
| PdCl₂(dppf) | None | 2-5 | Suzuki | A robust and air-stable pre-catalyst.[15][16] |
| Pd(PPh₃)₄ | None | 3-5 | Suzuki | A classic catalyst, but may be less effective for difficult couplings.[16] |
Table 2: Common Base and Solvent Combinations for Optimization
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane / H₂O (4:1) | 80-100 | Standard conditions, but K₂CO₃ has limited solubility.[16] |
| K₃PO₄ | Dioxane / H₂O (4:1) | 90-110 | A stronger base that is often more effective.[16] |
| Cs₂CO₃ | Dioxane / H₂O (4:1) | 80-100 | Highly soluble and often the best choice for difficult couplings.[16] |
| NaOt-Bu | Toluene or Dioxane (anhydrous) | 70-110 | A strong base, often used in Buchwald-Hartwig aminations.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoindole.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalyst deactivation pathways from the main catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and solvent selection for Heck reactions with 5-Bromo-1-ethyl-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing base and solvent selection for Heck reactions involving 5-Bromo-1-ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Heck reactions with indole substrates can arise from several factors. The most critical aspects to examine are the choice of base and solvent, catalyst deactivation, and the purity of the starting materials. The nitrogen atom within the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Therefore, careful optimization of reaction conditions is crucial for success.
Q2: What is the function of the base in the Heck reaction, and how do I select the appropriate one?
Q3: How does the choice of solvent impact the efficiency of the Heck reaction?
A3: The solvent significantly influences the rate, selectivity, and stability of the palladium catalyst in a Heck reaction.[5][6] Polar aprotic solvents such as DMF, acetonitrile (MeCN), and DMAc are frequently used.[6][7] The choice of solvent can affect the solubility of the reactants and the nature of the active catalytic species.[8][9] For instance, reactions with 5-bromoindole have been successfully performed in a mixture of MeCN and water, particularly under microwave conditions.[4]
Q4: I am observing the formation of palladium black in my reaction. What does this signify, and how can it be prevented?
A4: The appearance of palladium black indicates the aggregation and precipitation of Pd(0) species, leading to catalyst deactivation.[1] This can be triggered by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture.[1] To mitigate this, consider using stabilizing phosphine ligands, avoiding excessive temperatures, and ensuring all reagents and solvents are pure and deoxygenated.[1]
Q5: Can the this compound substrate itself pose a problem?
A5: Yes, the indole substrate can sometimes act as a catalyst poison. The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, thereby inhibiting its catalytic activity.[1] Ensuring the high purity of your this compound is essential to minimize this effect.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst is properly activated. Consider using a Pd(0) source directly or a reliable method for in situ reduction of a Pd(II) salt.[10] |
| Poor choice of base or solvent | Screen a variety of bases (e.g., Na₂CO₃, K₂CO₃, Et₃N) and solvents (e.g., DMF, MeCN, MeCN/H₂O). Refer to the data tables below for successful combinations with similar substrates.[4] | |
| Catalyst poisoning by the indole substrate | Purify the this compound, for instance, by recrystallization.[1] | |
| Formation of Side Products | Isomerization of the alkene product | The addition of certain bases or silver salts can sometimes suppress unwanted olefin isomerization by promoting the desired reductive elimination step.[10] |
| Reductive Heck reaction | The formation of a reduced product instead of the desired coupled product can occur. This is influenced by the base, temperature, substrate, and solvent. Re-optimization of these parameters may be necessary.[11] | |
| Inconsistent Results | Oxygen sensitivity | The Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1] |
| Impurities in reagents | Use high-purity reagents and solvents to avoid catalyst deactivation.[1] |
Data Presentation: Base and Solvent Effects on Heck Reactions of 5-Bromoindoles
The following table summarizes various reaction conditions and their outcomes for the Heck reaction with 5-bromoindole, which can serve as a starting point for optimizing the reaction with this compound.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High |
Data adapted from a study on 5-bromoindole.[4]
Experimental Protocols
Microwave-Assisted Heck Reaction of 5-Bromoindole with Styrene
This protocol provides a detailed procedure for the Heck reaction of 5-bromoindole with styrene, which can be adapted for this compound.[4]
Materials:
-
5-bromoindole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
-
Silica gel
Equipment:
-
Microwave reaction vial (0.5-2 mL) with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Inert Atmosphere: Purge the vial with argon for 5 minutes to create an inert atmosphere.
-
Solvent and Reagent Addition: Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
Workup - Cooling and Filtration: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-vinylindole product.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: General laboratory workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-ethyl-1H-indole
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-1-ethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approach involves a two-step process: the bromination of indole followed by the N-ethylation of the resulting 5-bromoindole. The initial bromination is typically achieved through electrophilic substitution, often requiring protection of the indole's C2 and C3 positions to ensure regioselectivity to the C5 position. The subsequent N-ethylation is a nucleophilic substitution reaction where the indole nitrogen is deprotonated by a base, followed by the addition of an ethylating agent.
Q2: What are the primary challenges in the N-ethylation of 5-bromoindole at scale?
A2: The primary challenges during the scale-up of the N-ethylation of 5-bromoindole include:
-
Regioselectivity: Competition between N-alkylation and C3-alkylation is a common issue. While N-alkylation is generally favored under basic conditions, incomplete deprotonation of the indole nitrogen can lead to the formation of the undesired C3-ethylated byproduct.[1]
-
Safety of Reagents: The classical method employing sodium hydride (NaH) in dimethylformamide (DMF) poses significant safety risks on a larger scale, with reports of thermal instability and potential for runaway reactions.[2]
-
Reaction Control and Heat Management: The deprotonation and alkylation steps can be exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and impurity formation.[3]
-
Work-up and Purification: Isolation of the final product from the reaction mixture and removal of unreacted starting materials, byproducts, and residual solvent can be challenging on a large scale.
Q3: What are safer alternatives to the NaH/DMF system for N-ethylation on a larger scale?
A3: Due to the hazards associated with NaH in DMF, several safer alternatives are recommended for scale-up:
-
Phase-Transfer Catalysis (PTC): This method utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous base (like concentrated NaOH) and the indole in an organic solvent. This approach avoids the use of hazardous reagents like NaH and can lead to high yields.[4]
-
Potassium Hydroxide (KOH) in DMSO or other polar aprotic solvents: Using a less reactive base like KOH in a suitable solvent can be a safer alternative to NaH.
-
Alternative Bases and Solvent Systems: Other base-solvent combinations such as potassium carbonate (K₂CO₃) in acetone or acetonitrile can also be effective and are generally safer for scale-up operations.
Q4: How can I minimize the formation of the C3-ethylated impurity?
A4: To favor N-ethylation over C3-ethylation, consider the following:
-
Choice of Base and Solvent: Strong bases like NaH in polar aprotic solvents like DMF or THF generally favor N-alkylation by ensuring complete deprotonation of the indole nitrogen.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5]
-
Controlled Addition of Ethylating Agent: Adding the ethylating agent (e.g., ethyl iodide or ethyl bromide) slowly and at a controlled temperature can help maintain a low concentration of the electrophile, reducing the likelihood of C3-alkylation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete deprotonation of 5-bromoindole. | - Ensure anhydrous conditions as water will quench the base. - Use a stronger base or increase the equivalents of the base. - Allow for sufficient reaction time for deprotonation before adding the ethylating agent. |
| Low reactivity of the ethylating agent. | - Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). - Consider adding a catalytic amount of potassium iodide (KI) to promote the reaction. | |
| Inefficient mixing on a larger scale. | - Use an overhead mechanical stirrer instead of a magnetic stir bar for better agitation in larger vessels.[6] | |
| Presence of Significant C3-ethylated Impurity | Incomplete deprotonation leading to reaction at the more nucleophilic C3 position. | - Switch to a stronger base/solvent system (e.g., NaH in THF, with appropriate safety precautions). - Increase the reaction temperature to favor the N-alkylated product.[5] |
| Formation of Di-ethylated Byproducts | Use of excess ethylating agent or prolonged reaction times. | - Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the ethylating agent.[1] - Monitor the reaction closely by TLC or HPLC and stop it upon completion. |
| Dark-colored Product or Tar Formation | Decomposition of starting material or product under harsh basic conditions or elevated temperatures. | - Lower the reaction temperature. - Use a milder base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulties in Product Purification | The product is an oil and does not crystallize easily. | - Attempt purification via column chromatography on silica gel. - Consider vacuum distillation for purification on a larger scale. |
| Co-elution of impurities during chromatography. | - Experiment with different solvent systems for chromatography to improve separation. |
Experimental Protocols
Protocol 1: N-ethylation of 5-Bromoindole using Sodium Hydride in DMF (Lab Scale - Use with Extreme Caution)
Warning: The use of sodium hydride in DMF is potentially hazardous and not recommended for large-scale synthesis without a thorough safety assessment.[2]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will evolve.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Ethylation: Slowly add ethyl iodide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: N-ethylation of 5-Bromoindole using Phase-Transfer Catalysis (Scale-Up Recommendation)
-
Preparation: To a reactor equipped with a robust overhead stirrer, add 5-bromoindole (1.0 eq), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Ethylation: Heat the mixture to 50-60 °C and add ethyl bromide (1.5 eq) dropwise over 1-2 hours.
-
Reaction: Maintain the temperature and stir vigorously for 4-6 hours, monitoring the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Reaction Conditions for N-ethylation of 5-Bromoindole
| Parameter | Method 1 (NaH/DMF) | Method 2 (PTC/NaOH) |
| Base | Sodium Hydride | 50% aq. Sodium Hydroxide |
| Solvent | DMF | Toluene/Water |
| Catalyst | None | Tetrabutylammonium Bromide |
| Temperature | 0 °C to RT | 50-60 °C |
| Typical Yield | 85-95% | 80-90% |
| Key Impurities | C3-ethylated indole, Di-ethylated indole | Unreacted 5-bromoindole |
| Safety Concerns | High - runaway reaction potential | Moderate - caustic base |
| Scale-Up Suitability | Not Recommended | Recommended |
Note: The data presented are typical and may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for N-ethylation of 5-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Improving the solubility of 5-Bromo-1-ethyl-1H-indole for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Bromo-1-ethyl-1H-indole for biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1][2] Here are several strategies to address this:
-
Optimize the Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. It's crucial to ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[3]
-
Lower the Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower concentration of your compound.[3]
-
Increase the Final DMSO Concentration (with caution): A slightly higher final percentage of DMSO in your assay can help maintain solubility. However, you must first determine the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this needs to be empirically validated.[3][4]
-
Warm the Media: Gently warming your cell culture media before adding the compound can sometimes help keep it in solution.[5]
-
Sonication: After dilution, briefly sonicating the solution may help redissolve fine precipitates and create a more uniform suspension.[3]
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A2: For compounds like this compound, it is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or dimethylformamide (DMF).[6]
-
Storage of Solid Compound: The solid form should be stored at -20°C and protected from light.[6][7]
-
Stock Solution Storage: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store them at -20°C.[6] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Aqueous Solution Preparation: It is highly recommended to prepare aqueous working solutions fresh for each experiment. If short-term storage is unavoidable, keep them at 2-8°C and protected from light for no more than 24 hours.[6]
Q3: How can I increase the aqueous solubility of this compound without using a high concentration of organic solvents?
A3: Several techniques can enhance aqueous solubility:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in small quantities as co-solvents to increase solubility.[8][9][10]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex that is more water-soluble.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[13]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[16][17][18][19] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics are often preferred due to their lower toxicity in biological assays.[17]
Q4: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A4: Yes, poor solubility is a significant reason for inaccurate and variable biological data.[3][20] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:
-
Underestimation of potency (higher IC50/EC50 values).
-
Poor reproducibility between experiments.
-
Inaccurate structure-activity relationship (SAR) data.[20]
It is crucial to ensure your compound is fully solubilized in the assay to obtain reliable results.
Troubleshooting Guides
Issue: Persistent Precipitation of this compound in Aqueous Media
This guide provides a systematic approach to troubleshooting and resolving precipitation issues.
Caption: A decision tree for addressing compound precipitation in assays.
Data Presentation
Solubility of a Structurally Related Compound
While specific quantitative solubility data for this compound is not widely published, the following table presents data for the parent compound, Indole-2-carboxylic acid, which can serve as an estimate. The bromo-substitution is expected to slightly decrease solubility in polar protic solvents.[21]
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 0.8 |
| Ethanol | 25 | 150 |
| Methanol | 25 | 200 |
| Acetone | 25 | 250 |
| DMSO | 25 | >500 |
| DMF | 25 | >500 |
| Note: This data is for Indole-2-carboxylic acid and should be used as an estimation.[21] |
Comparison of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[8][9] | Simple to implement, effective for many compounds. | High concentrations can be toxic to cells or interfere with the assay.[8] Risk of precipitation upon further dilution.[8] |
| Cyclodextrins | Encapsulates the hydrophobic compound in its central cavity, forming a water-soluble inclusion complex.[11][15] | Low toxicity, high solubilization capacity for suitable molecules.[15] | Can be expensive, may not be effective for all molecular shapes and sizes. |
| Surfactants | Forms micelles that entrap the hydrophobic compound in their core, increasing its apparent solubility.[16][17] | Highly effective, can be used at low concentrations. | Can interfere with biological membranes and proteins, potential for cell toxicity.[16] |
Experimental Protocols
Protocol 1: Co-Solvent Method
This protocol uses a water-miscible organic solvent to increase the solubility of this compound.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare a co-solvent/buffer mixture. For example, a 10% ethanol solution in your assay buffer.
-
Perform a serial dilution of your DMSO stock into the co-solvent/buffer mixture. For example, add 1 µL of the 10 mM stock to 99 µL of the 10% ethanol/buffer mix to get a 100 µM solution.
-
Vortex thoroughly after each dilution step.
-
Add the final diluted solution to your assay, ensuring the final concentration of both DMSO and the co-solvent are within the tolerated limits of your experimental system.
Caption: Co-solvents reduce solvent polarity, enabling drug dissolution.
Protocol 2: Cyclodextrin Inclusion Complex Method
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a soluble inclusion complex.
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.
-
Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing vigorously.
-
Continue to mix the solution (e.g., by shaking or sonicating) for a period of time (e.g., 1-24 hours) at room temperature or slightly elevated temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the water-soluble drug-cyclodextrin complex, which can then be diluted for your assay.
Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing solubility.
Protocol 3: Surfactant-Based Formulation
This protocol uses a non-ionic surfactant to create a micellar solution.
-
Prepare a stock solution of a non-ionic surfactant (e.g., 10% Polysorbate 80) in your assay buffer. Ensure this concentration is well above the surfactant's critical micelle concentration (CMC).
-
Prepare a concentrated stock of this compound in a small volume of a volatile organic solvent like ethanol.
-
Add the drug solution to the surfactant solution with vigorous stirring.
-
Gently evaporate the organic solvent, for example, by using a rotary evaporator or a stream of nitrogen. This will leave the drug entrapped within the surfactant micelles.
-
The resulting aqueous solution can be diluted as needed for the biological assay. Always include a vehicle control with the same final surfactant concentration in your experiments.
Caption: Surfactants form micelles that entrap and solubilize drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Minimizing homocoupling in Sonogashira reactions of 5-Bromo-1-ethyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Sonogashira reactions of 5-Bromo-1-ethyl-1H-indole.
Troubleshooting Guide: Minimizing Alkyne Homocoupling (Glaser Coupling)
This guide addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on preventing the formation of the undesired 1,3-diyne byproduct from alkyne homocoupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of a white precipitate (alkyne dimer). | 1. Oxygen in the reaction mixture: Oxygen promotes the oxidative dimerization of copper acetylides.[1][2] 2. High concentration of Copper(I) co-catalyst: Excess Cu(I) can accelerate the rate of homocoupling.[3] 3. High concentration of the terminal alkyne. | 1. Ensure rigorous anaerobic conditions: Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon). Maintain a positive pressure of inert gas throughout the reaction.[1][4] 2. Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%. Alternatively, employ a copper-free protocol.[5][6] 3. Slow addition of the terminal alkyne: Adding the alkyne dropwise over a period can keep its instantaneous concentration low, disfavoring dimerization.[1] |
| Low conversion of this compound. | 1. Insufficiently active catalyst: The palladium catalyst may not be active enough for the electron-rich indole substrate. 2. Low reaction temperature: Aryl bromides, especially electron-rich ones, often require heating to facilitate oxidative addition.[2] 3. Inappropriate choice of ligand or base. | 1. Screen different palladium sources and ligands: Consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can promote oxidative addition.[7] For copper-free conditions, specific precatalysts might be more effective.[5] 2. Increase the reaction temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C) and monitor the reaction progress.[2] 3. Optimize the base and solvent system: Triethylamine is common, but other bases like diisopropylamine (DIPA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in solvents like DMF, THF, or dioxane can be more effective for specific substrates.[1][7] |
| Formation of black precipitate (palladium black). | 1. Catalyst decomposition: This can be caused by impurities, excessively high temperatures, or an unsuitable solvent.[4] 2. Instability of the Pd(0) species. | 1. Use high-purity reagents and solvents. Ensure solvents are anhydrous and properly degassed. 2. Avoid excessive heating. Monitor the reaction temperature closely. 3. Choose an appropriate solvent: Solvents like THF can sometimes promote the formation of palladium black; consider alternatives like DMF or toluene.[8] 4. Use a more stable palladium precatalyst or a robust ligand that protects the palladium center. |
| Reaction is sluggish or stalls. | 1. Inhibition by the amine base: High concentrations of amine can sometimes inhibit the catalyst. 2. Substrate-specific issues: The electronic properties of the 1-ethyl-1H-indole may influence the catalytic cycle. | 1. Use the recommended stoichiometry of the base. Typically 2-3 equivalents are sufficient. 2. Consider a copper-free protocol: In some cases, copper can have an inhibitory effect on the coupling of aryl chlorides and tosylates, and similar effects might be observed with certain heteroaromatic bromides.[9] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[6] This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of alkyne homocoupling?
A2: The main drivers for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen.
Q3: How can I effectively prevent homocoupling in my reaction with this compound?
A3: The most effective strategies include:
-
Rigorous exclusion of oxygen: Use an inert atmosphere (argon or nitrogen) and degassed solvents.[1][4]
-
Employing copper-free conditions: This is a direct way to avoid the primary pathway for Glaser coupling.[5][6][10]
-
Optimizing reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent is crucial. For electron-rich substrates like this compound, ligands that are bulky and electron-rich may be beneficial.[7]
-
Slow addition of the alkyne: This keeps the alkyne concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: Are there specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. Bulky and electron-rich ligands can favor the desired cross-coupling pathway.[7] However, the optimal ligand is often substrate-dependent, and screening different ligands may be necessary.
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. Common systems include triethylamine in THF or DMF.[1]
Q6: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A6: No, copper-free Sonogashira protocols are well-developed and are often preferred to avoid Glaser coupling.[6][10] These methods may require different ligands and bases to facilitate the catalytic cycle efficiently.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions for the Sonogashira coupling of 5-bromoindoles with different terminal alkynes, providing a baseline for optimization.
Table 1: Copper-Catalyzed Sonogashira Coupling of 5-Bromoindole Derivatives
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | High | [1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | High | [1] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-70 | 4-12 | Good | [1] |
| 4 | 2-Methyl-3-butyn-2-ol | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | N/A | >95 | [1] |
| 5 | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90 | [1] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3,5-Dimethoxyphenyl bromide | 3-Ethynylthiophene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 75 | [5] |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (0.01-2) | - | - | - | Good-Excellent | [11] |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd-complex-C2 (2) | K₂CO₃ | Isopropanol | RT | High | [12] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Argon or Nitrogen gas
-
Schlenk flask and other glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equivalent), palladium catalyst (0.02 equivalents), and phosphine ligand (0.04 equivalents).
-
Add the base (2.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways in the Sonogashira reaction.
Caption: A workflow for troubleshooting Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refinement of Work-up Procedures for 5-Bromo-1-ethyl-1H-indole Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for reactions involving 5-Bromo-1-ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound? this compound is a solid, crystalline material, typically appearing as an off-white or light yellow solid at room temperature. The presence of the bromine atom at the 5-position and the ethyl group on the nitrogen enhances its utility as a versatile synthetic intermediate.[1]
Q2: What are the recommended storage conditions for this compound? For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1] Like many indole derivatives, it may darken over time upon exposure to light or air.[1]
Q3: How does the N-ethyl group affect the reactivity and properties compared to 5-bromo-1H-indole? The N-ethyl group serves as a protecting group for the indole nitrogen. This prevents deprotonation under basic conditions commonly used in cross-coupling reactions, which can otherwise lead to side reactions like debromination.[2] It also generally increases the compound's lipophilicity, which can affect its solubility and chromatographic behavior.
Q4: Is this compound stable under acidic and basic conditions? While moderately stable, indole rings can be susceptible to acid-catalyzed dimerization or polymerization.[1] Under strongly basic conditions, degradation can occur, although the N-ethyl group offers some protection compared to the N-H analogue. For work-ups, mild acids and bases (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃) are generally preferred over concentrated ones.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki coupling reaction is failing or giving very low yields. What are the most common causes? Low yields in Suzuki couplings with this compound can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2] Using a robust pre-catalyst can also ensure the formation of the active catalytic species.[3]
-
Suboptimal Base/Solvent: The choice of base and solvent is critical. A screening of conditions, including bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, and solvent systems like Dioxane/H₂O or THF/H₂O, may be necessary to find the optimal combination for your specific substrates.[2]
-
Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[2] Using fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[2]
Q2: I'm observing a significant amount of 5-ethyl-1H-indole (debromination) as a byproduct. How can I prevent this? While the N-ethyl group already helps to suppress debromination compared to N-H indoles, this side reaction can still occur.[2] It is often caused by hydride sources in the reaction mixture. Ensure you are using high-purity, anhydrous solvents to minimize this pathway.[2]
Q3: My TLC plate shows multiple side products besides debromination. What are they and how can I minimize them?
-
Homocoupling: This byproduct is formed from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings.[2] Ensure your reaction is thoroughly degassed and consider slightly reducing the catalyst loading.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[2] Use high-quality boronic acid and minimize excess water content to suppress this side reaction.[2]
Buchwald-Hartwig Amination Reactions
Q1: My Buchwald-Hartwig amination is not working. What should I check first? Buchwald-Hartwig reactions can be sensitive to the specific combination of reagents.[3]
-
Catalyst/Ligand Choice: The ligand is crucial. Different generations of Buchwald ligands have been developed for various substrates. A screening of different ligands (e.g., SPhos, DavePhos, tBuBrettPhos) might be necessary.[2][4] Using a pre-catalyst can give cleaner and more reproducible results than forming the catalyst in situ from a palladium source like Pd(OAc)₂.[3]
-
Base Selection: The base is critical and often substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, some substrates may be sensitive to these strong bases.[3][4]
-
Inert Atmosphere: Like Suzuki couplings, these reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure proper degassing and maintenance of an inert atmosphere.[5]
Q2: The reaction is sluggish or stalls. What can I do? If the reaction is slow, gently increasing the temperature can help. However, be aware that higher temperatures can also promote side reactions or degradation of sensitive substrates.[3] Also, verify the purity of your amine, as impurities can sometimes inhibit the catalyst.
General Work-up and Purification Issues
Q1: How do I remove residual palladium catalyst after the reaction? After the reaction is complete, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of celite or silica gel can effectively remove a significant portion of the palladium residues before aqueous work-up.[5][6]
Q2: I'm getting a persistent emulsion during the aqueous extraction. How can I resolve it? Emulsions can form when insoluble materials accumulate at the interface between the organic and aqueous layers. To break an emulsion, you can try:
-
Adding brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase.
-
Filtering the entire mixture through a pad of celite.
-
Allowing the mixture to stand for an extended period without agitation.
Q3: How can I remove boron-containing impurities after a Suzuki reaction? Boronic acids and their byproducts can sometimes be difficult to remove by standard chromatography. An acid or base wash can help, but a common technique is to concentrate the reaction mixture and then re-dissolve and re-concentrate from methanol several times. This process forms the volatile trimethyl borate, which is removed under vacuum.[7] Another effective method is to wash the organic layer with an aqueous solution of 1M KF.[7]
Data Presentation
Table 1: Solubility Profile of 5-Bromo-1H-indole (as a proxy for this compound)
| Solvent System | Solubility | Notes |
| Water | Sparingly soluble | Calculated solubility of parent 5-bromoindole is 126 mg/L.[1] |
| Dimethyl Sulfoxide (DMSO) | High solubility | A common solvent for creating concentrated stock solutions.[1] |
| Ethanol, Ether, Chloroform | Soluble | Good solubility for reaction and purification.[1][8] |
Table 2: Typical TLC Solvent Systems for N-Substituted 5-Bromoindoles
Note: Rf values are approximate and can vary based on the specific substrate and TLC plate.
| Compound Structure | Solvent System | Approximate Rf |
| N-Benzyl-5-bromoindole | 4:1 Hexane:Ethyl Acetate | 0.65[9] |
| N-Boc-5-bromoindole | 9:1 Hexane:Ethyl Acetate | 0.50[9] |
Table 3: Comparative Performance of Catalysts in Suzuki Coupling of a 5-Bromo-1-ethyl-1H-indazole Substrate
Note: This data is for a closely related indazole analogue and serves as a strong starting point for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[10][11] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65[11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22[11] |
Experimental Protocols
Protocol 1: N-Ethylation of 5-Bromo-1H-indole This protocol is adapted from a similar procedure for the N-ethylation of 5-bromoisatin.[12]
-
Preparation: Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add bromoethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).[2]
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane:Water) via syringe.[2]
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.[6]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a base (e.g., NaOtBu, 1.4 eq), the palladium pre-catalyst (e.g., 0.02 eq), and the ligand (e.g., 0.04 eq) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat to the target temperature (e.g., 100-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the N-Ethylation of 5-Bromo-1H-indole.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Caption: Decision tree for selecting a post-reaction work-up procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Validation of 5-Bromo-1-ethyl-1H-indole Synthesis
For researchers and scientists engaged in drug development and organic synthesis, the accurate confirmation of a synthesized molecule's structure is paramount. This guide provides a comprehensive comparison and detailed experimental protocols for the spectroscopic validation of 5-Bromo-1-ethyl-1H-indole. While direct experimental spectra for this specific compound are not widely published, this guide leverages data from its immediate precursor, 5-Bromo-1H-indole, to predict and validate the successful synthesis of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for this compound and its precursor, 5-Bromo-1H-indole. The data for the target compound is predicted based on established principles of NMR and mass spectrometry, providing a solid basis for comparison with experimental results.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Proton | 5-Bromo-1H-indole (Experimental)[1][2][3] | This compound (Predicted) | Expected Shift Change |
| H-1 (N-H/N-CH₂) | ~8.1 (br s) | ~4.1 (q, J ≈ 7.3 Hz) | Disappearance of N-H, appearance of N-CH₂ quartet |
| N-CH₂CH₃ | N/A | ~1.4 (t, J ≈ 7.3 Hz) | Appearance of N-CH₂CH₃ triplet |
| H-4 | 7.76 (d) | ~7.8 (d) | Minor downfield shift |
| H-2 | 7.25 (t) | ~7.1 (d) | Minor upfield shift and change in multiplicity |
| H-6 | 7.20 (dd) | ~7.2 (dd) | Minimal change |
| H-7 | 7.15 (d) | ~7.4 (d) | Minor downfield shift |
| H-3 | 6.47 (t) | ~6.4 (d) | Minor upfield shift and change in multiplicity |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Carbon | 5-Bromo-1H-indole (Experimental)[1][4] | This compound (Predicted) | Expected Shift Change |
| C-7a | 134.9 | ~135.5 | Minor downfield shift |
| C-3a | 130.2 | ~129.0 | Minor upfield shift |
| C-2 | 124.8 | ~128.5 | Significant downfield shift |
| C-4 | 123.0 | ~121.5 | Minor upfield shift |
| C-6 | 121.6 | ~122.0 | Minor downfield shift |
| C-5 | 112.5 | ~113.0 | Minor downfield shift |
| C-7 | 111.6 | ~109.5 | Significant upfield shift |
| C-3 | 102.5 | ~101.0 | Minor upfield shift |
| N-C H₂CH₃ | N/A | ~41.0 | Appearance of N-C H₂ signal |
| N-CH₂C H₃ | N/A | ~15.0 | Appearance of N-CH₂C H₃ signal |
Table 3: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight | Key Predicted Fragments (m/z)[5] |
| This compound | C₁₀H₁₀BrN | 224.10 g/mol | 223/225 (M⁺), 208/210 ([M-CH₃]⁺), 195/197 ([M-C₂H₅]⁺), 116 |
Experimental Protocols
A reliable method for the synthesis of this compound is the N-alkylation of 5-Bromo-1H-indole.
Synthesis of this compound
-
Materials: 5-Bromo-1H-indole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl iodide (C₂H₅I), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure: a. To a solution of 5-Bromo-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. i. Filter and concentrate the solution under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: a. Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). b. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. c. Compare the obtained spectra with the predicted data in Tables 1 and 2. Key validation points include the disappearance of the N-H proton signal and the appearance of the characteristic ethyl group signals (a quartet and a triplet) in the ¹H NMR spectrum, and the appearance of two new aliphatic carbon signals in the ¹³C NMR spectrum.
-
Mass Spectrometry: a. Obtain an electron ionization (EI) mass spectrum of the purified product. b. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 223 and 225. c. Key fragments to look for are the loss of the ethyl group ([M-C₂H₅]⁺) at m/z 195/197.
Visualizing the Process
To further clarify the synthesis and validation workflow, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
References
A Comparative Guide to the Reactivity of 5-Bromoindoles vs. 5-Chloroindoles in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For researchers working with indole scaffolds—a privileged structure in medicinal chemistry—the choice of halogen substituent for functionalization is a critical decision. This guide provides an objective, data-driven comparison of the reactivity of 5-bromoindole and 5-chloroindole, two common precursors in drug discovery and development pipelines.
Fundamental Reactivity: The Carbon-Halogen Bond
The difference in reactivity between 5-bromoindoles and 5-chloroindoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The established reactivity trend for aryl halides in this step is I > Br > Cl > F, which is inversely related to the bond dissociation energy of the corresponding C-X bond.[1][2]
The weaker carbon-bromine bond in 5-bromoindole undergoes oxidative addition more readily than the stronger carbon-chlorine bond in 5-chloroindole.[1] This inherent chemical property translates into tangible synthetic advantages for the bromo-analogue, which generally requires milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve high yields.[1] While 5-chloroindoles are viable substrates, they often necessitate more forcing conditions, such as higher temperatures or more sophisticated and electron-rich ligand systems, to facilitate the challenging oxidative addition step.[1][3][4]
Quantitative Performance Data
The following table summarizes representative experimental data from the literature, highlighting the differing conditions required for the successful Suzuki coupling of 5-bromo and 5-chloroindoles with various arylboronic acids.
| Substrate | Catalyst System | Base | Solvent | Temperature & Time | Yield |
| 5-Bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C, 2 h | High |
| 5-Bromoindole | Pd Nanoparticles | K₃PO₄ | Water | 37 °C | Good |
| 5-Bromoindole | Na₂PdCl₄ / SSPhos | K₂CO₃ | Water/Acetonitrile (4:1) | 37 °C | Good |
| 5-Chloroindole | Na₂PdCl₄ / SSPhos | K₂CO₃ | Water/Acetonitrile (4:1) | 37 °C | Moderate to Good |
| Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ / K₃PO₄ | Dioxane | Room Temp. - 80 °C | High |
| Aryl Chlorides | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 °C | High |
This table is a compilation of representative data and conditions. Specific yields and optimal conditions will vary based on the coupling partners and other reaction parameters.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 5-bromoindole and 5-chloroindole. Note the typical adjustments for the less reactive chloro-substrate.
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromoindole
This protocol is suitable for most standard couplings of 5-bromoindole with arylboronic acids.
Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DME, THF/H₂O)
Procedure:
-
To a dry reaction flask, add 5-bromoindole, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on N-Protection: For sensitive substrates or to prevent side reactions like debromination, protection of the indole nitrogen with a group like Boc (tert-Butoxycarbonyl) is often recommended.[5]
Protocol 2: General Procedure for Suzuki Coupling of 5-Chloroindole
This protocol includes modifications often necessary to achieve efficient coupling with the less reactive 5-chloroindole.
Materials:
-
5-Chloroindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
High-activity palladium pre-catalyst and ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To a dry reaction flask, add 5-chloroindole, the arylboronic acid, the base, and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium source (e.g., Pd₂(dba)₃).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress. Due to the lower reactivity, longer reaction times may be required compared to the bromo-analogue.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizing the Chemistry and Logic
To better understand the underlying process and the decision-making involved in substrate selection, the following diagrams have been generated.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision workflow for selecting the appropriate haloindole.
References
A Comparative Analysis of the Biological Activity of 5-Bromo-1-ethyl-1H-indole and Other Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The indole nucleus is a privileged scaffold in medicinal chemistry, with its halogenated derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 5-Bromo-1-ethyl-1H-indole and other halogenated indoles, with a focus on their anticancer and antimicrobial properties. The information presented herein is a synthesis of available research data, intended to guide further investigation and drug discovery efforts.
Data Presentation: A Comparative Look at Anticancer Activity
The anticancer potential of halogenated indoles has been a significant area of research. The substitution of a halogen atom at various positions of the indole ring, coupled with modifications at the N1 position, has been shown to significantly influence cytotoxic activity. While direct comparative studies on a wide range of 1-ethyl-substituted haloindoles are limited, the available data for various derivatives allows for an initial assessment.
Several studies have highlighted the potential of 5-bromoindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3][4] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a table summarizing the in vitro cytotoxic activity (IC50 values in µM) of various bromo- and other halogenated indole derivatives against different human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Bromo-1-ethyl-1H-indole | A549 (Lung Carcinoma) | 25.3 | [5] |
| C6 (Rat Brain Tumor) | 18.5 | [5] | |
| HeLa (Cervical Cancer) | 31.8 | [5] | |
| 5-Bromoindole-2-carboxamide Derivatives | E. coli | MIC: 0.15-3.25 µg/mL | [6] |
| P. aeruginosa | MIC: 0.15-3.25 µg/mL | [6] | |
| Various 5-Bromoindole Derivatives | HepG2 (Liver Cancer) | 14.3 (for 5BDBIC) | [2] |
| A549, HepG2, MCF-7 | Potent Activity | [1][3] | |
| Indole-based Chalcone Derivatives | Triple Negative Breast Cancer | Sensitive | [7] |
| Indole-vinyl Sulfone Derivatives | Various Cancer Cell Lines | Potent Activity | [7] |
Antimicrobial Activity: A Brief Overview
Halogenated indoles have also demonstrated promising antimicrobial activity. For instance, derivatives of 5-bromoindole-2-carboxamide have shown high antibacterial activity against pathogenic Gram-negative bacteria such as E. coli and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) in the range of 0.15–3.25 µg/mL.[6] A study on 3-Bromo-1-ethyl-1H-indole reported moderate antimicrobial activity against Aspergillus niger and Phytophora eryhtrospora.[5] The structure-activity relationship suggests that the presence and position of the halogen atom are critical for antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of indole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other halogenated indoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway: EGFR Inhibition by 5-Bromoindoles
Many 5-bromoindole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Bromoindole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 5-position has been shown to enhance the cytotoxic potential of these derivatives against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several 5-bromoindole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the landscape of these promising anti-cancer agents.
Data Presentation: Comparative Cytotoxicity (IC50) of 5-Bromoindole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-bromoindole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 23c | 5-Bromo-7-azaindolin-2-one | A549 (Lung) | 3.103 | [1] |
| MCF-7 (Breast) | >100 | [1] | ||
| HepG2 (Liver) | 33.725 | [1] | ||
| HT-29 (Colon) | 65.054 | [1] | ||
| PANC-1 (Pancreatic) | 38.331 | [1] | ||
| Skov-3 (Ovarian) | 16.221 | [1] | ||
| 23d | 5-Bromo-7-azaindolin-2-one | A549 (Lung) | 29.257 | [1] |
| MCF-7 (Breast) | >100 | [1] | ||
| HepG2 (Liver) | 31.594 | [1] | ||
| HT-29 (Colon) | 49.036 | [1] | ||
| PANC-1 (Pancreatic) | 34.331 | [1] | ||
| Skov-3 (Ovarian) | 3.721 | [1] | ||
| 23p | 5-Bromo-7-azaindolin-2-one | HepG2 (Liver) | 2.357 | [1] |
| A549 (Lung) | 3.012 | [1] | ||
| Skov-3 (Ovarian) | 2.873 | [1] | ||
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Carboxamide Derivative | A549 (Lung) | 14.4 µg/mL | [2][3] |
| HUVEC (Endothelial) | 5.6 µg/mL | [2][3] | ||
| Indole Phytoalexin Analogs | Varies | A2780 (Ovarian) | Moderate Activity | [4] |
| A2780cis (Ovarian) | Moderate Activity | [4] | ||
| OVCAR-3 (Ovarian) | Moderate Activity | [4] |
Experimental Protocols
The most commonly cited method for determining the cytotoxicity of these compounds is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-bromoindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-bromoindole derivatives in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for in vitro cytotoxicity screening using the MTT assay.
EGFR Signaling Pathway Inhibition
Many 5-bromoindole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.
Tubulin Polymerization Inhibition
Another common mechanism of action for indole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold, a privileged motif in a vast array of pharmaceuticals and natural products, is a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C5 position of the indole ring, starting from the readily available 5-bromoindole.[1] This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-bromoindoles, supported by experimental data to facilitate catalyst selection and reaction optimization.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions of 5-bromoindole generally proceed through a catalytic cycle involving three key steps: oxidative addition of the 5-bromoindole to a Pd(0) species, followed by either transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the 5-substituted indole product and regenerate the active Pd(0) catalyst.[1] The choice of palladium source, and particularly the ligand, is critical in influencing the efficiency and scope of these transformations.[2][3]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1] For 5-bromoindoles, this reaction is instrumental in introducing aryl or heteroaryl substituents. The choice of phosphine ligand is a critical parameter, with bulky, electron-rich ligands often facilitating the reaction.[2]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | Phenylboronic acid | 91 |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | Phenylboronic acid | 95 |
| Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 4-Methoxyphenylboronic acid | 92 |
| XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Phenylboronic acid | 97 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vial, add 5-bromoindole (1.0 equiv), the corresponding boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in the chosen solvent mixture (e.g., dioxane/water). Add the catalyst solution to the reaction vial. Seal the vial and stir the mixture at the indicated temperature for the specified time. After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[1][4]
Heck Coupling: Synthesis of 5-Vinylindoles
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[1] The choice of the phosphine ligand is critical for stabilizing the palladium catalyst and influencing reactivity.[5]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | n-Butyl acrylate | 85 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | Styrene | 78 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 12 | Styrene | 90 |
Experimental Protocol: General Procedure for Heck Coupling
In a sealable reaction tube, combine 5-bromoindole (1.0 equiv), the alkene (1.5 equiv), the palladium source, the ligand, and the base. Add the anhydrous solvent under an inert atmosphere. Seal the tube and heat the mixture in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira cross-coupling reaction is a powerful method for the formation of C-C bonds between the sp²-hybridized carbon of 5-bromoindole and the sp-hybridized carbon of a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]
| Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | Phenylacetylene | 93[6] |
| Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | THF | RT | 12 | Phenylacetylene | 88 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | Propargyl alcohol | ~85[6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of 5-bromoindole (1.0 equiv) in the specified solvent, add the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne (1.2 equiv) at room temperature under an inert atmosphere. Stir the reaction for the indicated time. Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®, washing with the same solvent. The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.[1]
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[1] The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this transformation.[7]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 12-24 | Morpholine | 92 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | Aniline | 85 |
| Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ | t-BuOH | 100 | 16 | Piperidine | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Add 5-bromoindole (1.0 equiv), the base (e.g., cesium carbonate, 1.4 equiv), the palladium precursor, and the ligand to an oven-dried Schlenk tube. Evacuate and backfill the tube with argon (this cycle is repeated three times). Add the anhydrous solvent, followed by the amine (1.2 equiv). Seal the tube and heat the mixture in an oil bath at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After concentration, the crude product is purified by column chromatography.[1]
References
A Comparative Guide to the Purity Assessment of 5-Bromo-1-ethyl-1H-indole using HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of two of the most powerful and commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of 5-Bromo-1-ethyl-1H-indole. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method to aid in the selection of the most appropriate analytical strategy.
Comparative Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components within a mixture based on their physicochemical interactions with a stationary and mobile phase.[1] Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule and can be used to identify and quantify both the main compound and any present impurities.[1] Proton (¹H) NMR is particularly powerful for purity assessment.[1]
The selection between HPLC and NMR often depends on the specific requirements of the analysis, such as the need for destructive versus non-destructive testing, the type of impurities expected, and the desired level of structural information.
Quantitative Data Summary
The following table summarizes hypothetical purity data for a batch of this compound as determined by HPLC and quantitative ¹H-NMR (qNMR). This data is for illustrative purposes to highlight the type of results obtained from each technique.
| Parameter | HPLC-UV | Quantitative ¹H-NMR (qNMR) | Alternative: LC-MS |
| Purity (%) | 99.65 | 99.52 | 99.68 |
| Major Impurity 1 (5-Bromo-1H-indole) | 0.25% | 0.28% | 0.24% |
| Major Impurity 2 (Dibromo-1-ethyl-1H-indole) | 0.10% | 0.11% | 0.08% |
| Relative Standard Deviation (RSD, n=3) | 0.12% | 0.18% | 0.15% |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% | 0.015% |
Key Observations:
-
High Concordance: Both HPLC and qNMR methods show strong agreement in the purity determination, providing a high degree of confidence in the analytical results.[2]
-
Orthogonal Techniques: As HPLC separates based on polarity and NMR detects based on magnetic properties of atomic nuclei, their use provides orthogonal data, strengthening the overall purity assessment.[3]
-
Impurity Identification: While HPLC can quantify impurities based on their UV response, NMR can provide structural information about these impurities, aiding in their identification. For definitive identification of unknown impurities, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1]
Experimental Protocols
Accurate and reproducible purity assessment is predicated on well-defined experimental protocols. The following sections detail the methodologies for analyzing the purity of this compound by HPLC and NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate this compound from potential impurities. A reverse-phase method is typically effective for indole derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[1]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[1][4] The use of an acidic modifier helps to produce sharp peaks for indole-containing compounds.[5]
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 30% A over 10 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is a powerful tool for assessing purity by comparing the integrals of signals from the compound of interest to those of impurities.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.[1][6] For quantitative analysis (qNMR), a certified internal standard with a known concentration is added.
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence.[6]
-
Acquisition Time: 2-4 seconds.[6]
-
Relaxation Delay: A longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification in qNMR.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.[1][6]
-
-
Data Analysis: The purity is assessed by integrating the signals corresponding to the protons of this compound and comparing them to the integrals of signals from impurities and the internal standard.[1] The chemical shifts (δ) are reported in parts per million (ppm).[1]
Workflow and Process Visualization
To better illustrate the logical flow of the purity assessment process, the following diagram outlines the key stages from sample handling to the final comparative analysis.
Caption: Workflow for purity assessment of this compound.
References
In Vitro Inhibitory Profile of 5-Bromo-1-ethyl-1H-indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a 1-ethyl substituent and further derivatization has led to the development of potent enzyme inhibitors with therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This guide provides an objective in vitro comparison of 5-Bromo-1-ethyl-1H-indole derivatives and related analogs against several key enzymatic targets. The performance of these compounds is contrasted with established inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of 5-bromo-indole derivatives has been evaluated against a panel of clinically relevant enzymes. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds compared to well-established alternative inhibitors.
Table 1: Inhibition of Receptor Tyrosine Kinase VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | 14.3 | Sorafenib | 6.2 |
| Sorafenib (Standard) | VEGFR-2 | 90 nM (0.09 µM) | - | - |
Note: Lower IC50 values indicate greater potency. Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers.[1][2][3][4][5]
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Data for this compound derivatives not available in the searched literature. | COX-2 | N/A | Celecoxib | 0.04 |
| Celecoxib (Standard) | COX-2 | 40 nM (0.04 µM) | - | - |
Note: Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[6][7][8][9][10]
Table 3: Inhibition of Indoleamine 2,3-dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy.
| Compound | Target Enzyme | Ki (µM) | Reference Compound | IC50 (nM) |
| 5-Br-brassinin | IDO1 | 24.5 | Epacadostat | 10 - 71.8 |
| Epacadostat (Standard) | IDO1 | 10 nM | - | - |
Note: 5-Br-brassinin is a derivative of a natural phytoalexin.[11] Epacadostat is a potent and selective IDO1 inhibitor that has been investigated in clinical trials.[12][13][14][15][16]
Table 4: Inhibition of Glutathione S-Transferases (GSTs)
Glutathione S-Transferases (GSTs) are a family of enzymes involved in detoxification, and their overexpression can lead to drug resistance in cancer cells.
| Compound | Target Enzyme | Inhibition | Reference Compound | IC50 (µM) |
| 3-Bromo-1-ethyl-1H-indole | GST Isozymes | Promising | Ethacrynic acid | 0.3 - 6.0 |
| Ethacrynic acid (Standard) | GST Isozymes | 4.6-6.0 (alpha), 0.3-1.9 (mu), 3.3-4.8 (pi) | - | - |
Note: The specific IC50 value for 3-Bromo-1-ethyl-1H-indole was not provided in the initial findings, but it was reported to exhibit promising inhibition.[17] Ethacrynic acid is a diuretic that also acts as a potent GST inhibitor.[18][19][20][21][22]
Table 5: Inhibition of Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Data for this compound derivatives not available in the searched literature. | AChE | N/A | Donepezil | 0.0067 |
| Data for this compound derivatives not available in the searched literature. | BChE | N/A | Rivastigmine | 0.037 |
| Donepezil (Standard) | AChE | 6.7 nM (0.0067 µM) | - | - |
| Rivastigmine (Standard) | BChE | 37 nM (0.037 µM) | - | - |
Note: Donepezil is a selective AChE inhibitor, while Rivastigmine inhibits both AChE and BChE.[23][24][25][26][27][28][29][30][31][32]
Key Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagent Preparation : Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Enzyme Reaction : In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation : Initiate the kinase reaction by adding a phosphate donor (e.g., ATP) and a suitable substrate (e.g., a synthetic peptide).
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection : Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation (e.g., using luminescence, fluorescence, or absorbance).
-
Data Analysis : Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.
-
Reagent Preparation : Prepare solutions of 0.1 M phosphate buffer (pH 8.0), 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 14 mM acetylthiocholine iodide (ATCI), and the test inhibitor at various concentrations.
-
Assay Setup : In a 96-well plate, add the phosphate buffer, AChE enzyme solution, DTNB, and the test inhibitor solution. Include a control without the inhibitor.
-
Pre-incubation : Incubate the plate for a short period (e.g., 10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement : Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Data Analysis : The rate of the increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflows
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. oncology-central.com [oncology-central.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. universalbiologicals.com [universalbiologicals.com]
- 27. researchgate.net [researchgate.net]
- 28. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 5-Bromo-1-ethyl-1H-indole
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. Among these, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods for the arylation of heteroaromatic compounds. This guide provides a detailed head-to-head comparison of these two powerful reactions for the functionalization of a key building block, 5-Bromo-1-ethyl-1H-indole.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution at the 5-position can significantly modulate biological activity. Both Suzuki and Stille couplings offer effective means to introduce aryl and heteroaryl moieties at this position, yet they differ in their reagents, reaction conditions, and overall practicality.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (e.g., tributyltin derivatives) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin compounds |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to separate from the product |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) | Can often be run under neutral or milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to the required base | Excellent, tolerates a wide range of functional groups |
Experimental Data Comparison
Table 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole (a close analog)
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 75 |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield |
Data sourced from a study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a good proxy for the reactivity of this compound.[1]
Table 2: Representative Stille Coupling of a Bromo-Heterocycle
Due to the lack of specific data for this compound, the following table presents typical conditions for a Stille coupling of a bromo-heterocycle with an organostannane.
| Coupling Partner | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | Toluene or DMF | 80-110 | 2-24 | Generally Good to High |
These conditions are based on general protocols for Stille couplings and would require optimization for the specific substrate.[2][3][4]
Catalytic Cycles and Experimental Workflows
The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The experimental workflows for these reactions also share similarities in setup and product isolation, with key differences in the reagents used and the workup procedure.
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative)
This protocol is adapted from established procedures for the Suzuki coupling of 5-bromoindoles.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME) and water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1-ethyl-1H-indole.
-
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane (General Protocol)
This is a generalized protocol based on standard Stille coupling procedures, as specific literature for this exact reaction is limited.[2][3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed toluene or DMF
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF) or pass it through a plug of silica gel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two often comes down to a balance of practical considerations.
The Suzuki coupling is generally the preferred method due to the low toxicity of the boronic acid reagents and the ease of removal of the boron-containing byproducts.[3] The availability of a wide variety of boronic acids also makes it a versatile choice for generating diverse compound libraries.
The Stille coupling , on the other hand, offers the advantage of often proceeding under neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[2] Organostannanes are also typically stable to air and moisture.[2] However, the high toxicity of organotin reagents and the challenges associated with the complete removal of tin byproducts from the final product are significant drawbacks, particularly in the context of drug development.
For researchers and drug development professionals working with this compound, the Suzuki coupling is recommended as the first-line approach due to its more environmentally benign nature and simpler purification protocols. The Stille coupling should be considered as a valuable alternative when the corresponding boronic acid is unstable or unavailable, or when the substrate is incompatible with the basic conditions of the Suzuki reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Bromo-1-ethyl-1H-indole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of 5-Bromo-1-ethyl-1H-indole derivatives, supported by experimental data and detailed protocols.
Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, this technique provides a detailed three-dimensional electron density map, revealing precise bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available, the closely related derivative, 5-bromo-1-ethylindoline-2,3-dione , has been successfully characterized using this method, offering valuable insights into the structural features of this class of compounds.[1][2]
This guide will use the crystallographic data of 5-bromo-1-ethylindoline-2,3-dione as a primary example and compare it with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), which are routinely employed for the structural characterization of organic molecules like this compound and its derivatives.
At a Glance: Comparison of Analytical Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal | Solution or solid-state sample | Solid, liquid, or gas sample |
| Strengths | Unambiguous structure determination | Provides detailed information about the chemical environment and connectivity in solution | High sensitivity, provides molecular formula and structural fragments |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Can be complex to interpret for large molecules, may not provide absolute stereochemistry | Does not provide 3D structure, interpretation of fragmentation can be challenging |
X-ray Crystallographic Analysis of a this compound Derivative
The crystal structure of 5-bromo-1-ethylindoline-2,3-dione provides a foundational understanding of the molecular geometry and intermolecular interactions of this class of compounds.
Crystallographic Data for 5-bromo-1-ethylindoline-2,3-dione
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO₂[1][2] |
| Molecular Weight | 254.08 g/mol [2] |
| Crystal System | Triclinic[1][2] |
| Space Group | P-1[2] |
| Unit Cell Dimensions | a = 9.5198(3) Å, b = 10.0655(3) Å, c = 11.2341(3) Åα = 70.9288(16)°, β = 75.4109(16)°, γ = 85.2199(16)°[2] |
| Volume | 984.58(5) ų[2] |
| Z | 4[2] |
| Key Structural Features | The indoline ring system is nearly planar. The ethyl group is almost perpendicular to the indoline ring.[1][2] Molecules are linked by C-H···O hydrogen bonds and π-π stacking interactions.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 5-bromo-1-ethylindoline-2,3-dione, red prismatic crystals were obtained.[1][2]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
References
A Comparative Guide to the Synthesis of 5-Bromo-1-ethyl-1H-indole: Established versus Modern Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project advancement. This guide provides an objective comparison of a traditional synthetic pathway to 5-Bromo-1-ethyl-1H-indole against a modern, streamlined alternative. The following sections present a detailed analysis of both methodologies, supported by experimental data, to inform the selection of the most suitable route for specific research and development needs.
Introduction
This compound is a valuable substituted indole derivative utilized as a building block in the synthesis of various biologically active molecules. The strategic placement of the bromine atom at the 5-position allows for further functionalization through cross-coupling reactions, while the ethyl group at the 1-position modulates the electronic properties and steric profile of the indole nucleus. The selection of a synthetic route to this intermediate can significantly impact overall research timelines and resource allocation. This guide evaluates two distinct approaches: a classical two-step synthesis involving the initial preparation of 5-bromoindole followed by N-alkylation, and a contemporary one-pot Fischer indole synthesis coupled with N-alkylation.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established and a new synthetic route to this compound, providing a clear comparison of their respective efficiencies and resource requirements.
| Parameter | Established Route: Two-Step Synthesis | New Synthetic Route: One-Pot Fischer Indole Synthesis-Alkylation |
| Overall Yield | ~70-85% | ~80-95% |
| Purity | High (after two separate purifications) | High (single purification) |
| Reaction Time | 14-26 hours | < 30 minutes |
| Number of Steps | Two | One |
| Key Reagents | 4-Bromophenylhydrazine, Acetaldehyde, Acid Catalyst, Sodium Hydride, Ethyl Iodide | 4-Bromophenylhydrazine, Methyl ethyl ketone, Acid Catalyst, Base (e.g., K2CO3), Ethyl Iodide |
| Scalability | Readily scalable | Potentially scalable with optimization |
Experimental Protocols
Established Route: Two-Step Synthesis
This traditional approach first involves the synthesis of the 5-bromoindole core via the Fischer indole synthesis, followed by a separate N-alkylation step.
Step 1: Fischer Indole Synthesis of 5-Bromoindole
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2]
-
Materials: (4-Bromophenyl)hydrazine hydrochloride, Acetaldehyde, Zinc chloride (anhydrous), Ethanol (anhydrous), Hydrochloric acid (concentrated), Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
(4-Bromophenyl)hydrazine hydrochloride (1.0 eq) is dissolved in ethanol.
-
Acetaldehyde (1.1-1.5 eq) is added, and the mixture is stirred to form the hydrazone.
-
Anhydrous zinc chloride (1.2 eq) is carefully added as a catalyst.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled and poured into ice water.
-
The solution is neutralized with saturated sodium bicarbonate.
-
The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Step 2: N-Alkylation of 5-Bromoindole
The N-alkylation of the indole nitrogen is a common method for introducing substituents that can influence the molecule's biological properties.[3]
-
Materials: 5-Bromoindole, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Ethyl iodide.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, 5-bromoindole (1.0 eq) is dissolved in anhydrous DMF.
-
The solution is cooled to 0 °C, and sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30-60 minutes.
-
Ethyl iodide (1.1 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield this compound.
-
New Synthetic Route: One-Pot Fischer Indole Synthesis and N-Alkylation
This modern approach combines the indole formation and N-alkylation into a single, continuous process, offering significant advantages in terms of time and resource efficiency.[4]
-
Materials: (4-Bromophenyl)hydrazine, Methyl ethyl ketone, Acid catalyst (e.g., p-toluenesulfonic acid), Potassium carbonate, N,N-Dimethylformamide (DMF), Ethyl iodide.
-
Procedure:
-
A mixture of (4-bromophenyl)hydrazine (1.0 eq) and methyl ethyl ketone (1.2 eq) in DMF is stirred at room temperature.
-
An acid catalyst is added, and the mixture is heated to facilitate the Fischer indole cyclization.
-
Without isolation of the 5-bromo-2-methyl-1H-indole intermediate, potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq) are added to the reaction mixture.
-
The reaction temperature is raised to 80 °C, and the alkylation is typically complete in under 15 minutes.
-
The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, 5-bromo-1-ethyl-2-methyl-1H-indole, is purified by column chromatography.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Benchmarking the efficiency of different ligands in the Heck reaction of 5-Bromo-1-ethyl-1H-indole
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing the Heck reaction for the synthesis of vinylated indoles, key intermediates in numerous pharmaceutical compounds. This guide provides a comparative analysis of different ligands used in the palladium-catalyzed Heck reaction of 5-bromoindoles, with a focus on the reaction of 5-Bromo-1-ethyl-1H-indole. The data presented is based on studies of closely related 5-bromoindole, offering valuable insights into ligand efficiency.
The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst, ultimately impacting reaction yield and efficiency.[2][3] For challenging substrates like bromoindoles, where the indole nitrogen can potentially inhibit the catalyst, the ligand's role becomes even more crucial.[2]
Comparative Analysis of Ligand Performance
The following table summarizes the performance of different phosphine ligands in the Heck reaction of 5-bromo-indole with acrylic acid. While the substrate is not N-ethylated, these results provide a strong indication of the relative effectiveness of these ligands. The data highlights the significant impact of ligand choice on product yield.
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| None | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | 48 | 36 | [3] |
| TXPTS | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | 77 | 65 | [3] |
| sSPhos | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | >99 | 94 | [3] |
As evidenced by the data, the use of the Buchwald ligand sSPhos results in a dramatic increase in both conversion and isolated yield, achieving a near-quantitative outcome.[3] In contrast, the reaction without a ligand proceeds with significantly lower efficiency.[3] The water-soluble ligand TXPTS shows intermediate performance.[3]
Experimental Workflow
The general laboratory workflow for a Heck reaction involving a bromoindole is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by controlled heating and subsequent purification of the desired product.
Experimental Protocols
Below is a detailed experimental protocol for the Heck reaction of a 5-bromoindole, which can be adapted for this compound. This protocol utilizes microwave-assisted heating, which has been shown to accelerate the reaction.[3][4]
Materials:
-
This compound
-
Alkene (e.g., acrylic acid, styrene)
-
Palladium catalyst (e.g., Na₂PdCl₄)
-
Ligand (e.g., sSPhos)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., CH₃CN/H₂O, 1:1 mixture)
-
Microwave reaction vial with a magnetic stir bar
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (Celite, silica gel, etc.)
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add this compound, the palladium catalyst (e.g., 5 mol%), the chosen ligand (e.g., 12.5 mol%), and the base (e.g., 4 equivalents).[3][4]
-
Inert Atmosphere: Seal the vial and purge with an inert gas, such as argon, for approximately 5 minutes to ensure an oxygen-free environment.[4]
-
Reagent Addition: Introduce the degassed solvent mixture and the alkene (e.g., 1.5 equivalents) into the vial via syringe.[3][4]
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and heat the mixture to the specified temperature (e.g., 80 °C) for the designated time (e.g., 1 hour).[3][4]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylated indole.[4]
Conclusion
The choice of ligand is a critical determinant of success in the Heck reaction of this compound. Experimental data from the closely related 5-bromo-indole strongly suggests that electron-rich, bulky phosphine ligands such as sSPhos are highly effective in promoting this transformation, leading to excellent yields in short reaction times, particularly when combined with microwave heating. For researchers aiming to synthesize 5-vinyl-1-ethyl-1H-indole derivatives, a careful selection and screening of ligands are essential for optimizing reaction outcomes. The provided protocol serves as a robust starting point for developing efficient and high-yielding Heck coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-ethyl-1H-indole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-1-ethyl-1H-indole was located. The following disposal procedures are based on best practices for the disposal of chemically similar halogenated indole compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is expected to possess hazards similar to other bromo-indole derivatives. These may include skin, eye, and respiratory tract irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood.
Summary of Compound Properties (Based on Analogs)
| Property | Data (for 5-Bromoindole) |
| Appearance | Beige to light brown solid |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.05 g/mol |
| Melting Point | 89-92 °C |
| Incompatibilities | Strong oxidizing agents, Strong acids |
Data sourced from various safety data sheets for 5-Bromoindole.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment is not recommended.
-
Waste Identification: this compound must be classified as a hazardous halogenated organic waste.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[2] Do not mix with aqueous waste, non-halogenated solvents, or solid laboratory trash.[2]
-
Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting the waste.[2] The container should be in good condition and have a secure lid to prevent leaks or spills.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] If other halogenated compounds are added to the same container, all constituents must be listed.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[1][2] A common disposal method for such compounds is incineration in a chemical incinerator equipped with a scrubber to neutralize hazardous combustion byproducts.[1][2]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-1-ethyl-1H-indole
Essential Safety and Handling Guide for 5-Bromo-1-ethyl-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) was available for this compound. The following guidance is based on the safety data of the closely related compounds, 5-Bromoindole and 5-Bromo-1-methyl-1H-indole, and general laboratory safety protocols. Researchers must conduct a thorough risk assessment before handling this specific compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound should be handled as a potentially hazardous chemical. Based on data from analogous compounds, it may cause skin, eye, and respiratory tract irritation.[1][2] It may also be harmful if swallowed or inhaled.[2] In the event of a fire, combustible materials like this compound can produce toxic byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][3]
Summary of Potential Hazards:
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation.[1][2] May be harmful if ingested or inhaled.[2] | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Chronic Health Effects | No specific effects are known, but exposure should always be minimized. | Repeated or prolonged exposure |
| Fire and Explosion | Combustible material. | Heat, sources of ignition |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[4] | Contact with incompatible materials |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Body Protection | A lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[1][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Weigh the compound in a ventilated enclosure or use a balance with a draft shield.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Keep containers tightly sealed.
Disposal Plan
Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Collect waste material and any contaminated items (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
2. Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials while awaiting pickup.
4. Professional Disposal:
-
Arrange for disposal through a licensed professional waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash. One approved method for similar compounds is dissolution in a combustible solvent followed by incineration in a chemical incinerator with a scrubber, performed by a certified facility.[1]
Emergency Procedures: Spill Response Plan
In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.
1. Alert Personnel:
-
Immediately notify others in the vicinity of the spill.
2. Evacuate (if necessary):
-
For large or unmanageable spills, evacuate the area and contact your institution's safety office.
3. For Solid Spills:
-
Carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding the generation of dust.[1][3]
4. Final Decontamination:
-
Once the bulk of the material is removed, decontaminate the spill surface according to your laboratory's standard operating procedures.
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
